The following technical guide details the chemical identity, synthesis, and application of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . This document is structured for researchers in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the utility of the 4-azaindole scaffold.
Chemical Identity & Core Profile[1][2][3][4]
The compound 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a functionalized derivative of the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold. Unlike its more common isomer, 7-azaindole, the 4-azaindole core places the pyridine nitrogen at the position typically occupied by C-4 in the indole numbering system, altering its electronic properties and hydrogen-bonding capabilities within active pharmaceutical ingredients (APIs).
Property
Data
CAS Number
1368111-00-5
IUPAC Name
1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Common Synonyms
1-Methyl-4-azaindole-2-carboxaldehyde
Molecular Formula
C₉H₈N₂O
Molecular Weight
160.17 g/mol
Core Scaffold
1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)
Functional Group
Aldehyde (C-2 position), N-Methyl (N-1 position)
Appearance
Off-white to pale yellow solid (typical)
Synthetic Methodology
The synthesis of the C-2 aldehyde on the 4-azaindole core requires precise regiochemical control. While electrophilic aromatic substitution (e.g., Vilsmeier-Haack) typically targets the electron-rich C-3 position, the C-2 position is best accessed via directed lithiation of the N-protected intermediate.
Retrosynthetic Logic
The presence of the pyridine nitrogen at position 4 exerts an electron-withdrawing effect, making the C-2 proton acidic enough for deprotonation by strong bases, provided the N-1 position is blocked (methylated).
Dissolve 1H-pyrrolo[3,2-b]pyridine in anhydrous DMF under inert atmosphere (N₂ or Ar).
Cool to 0°C and add NaH (1.2 equiv, 60% dispersion in oil) portion-wise. Stir for 30 min to ensure deprotonation.
Add MeI (1.1 equiv) dropwise. Allow to warm to room temperature (RT) and stir for 2–4 hours.
Workup: Quench with water, extract with EtOAc. The product, 1-methyl-1H-pyrrolo[3,2-b]pyridine , is often used directly or purified by column chromatography.
Dissolve the N-methylated intermediate in anhydrous THF and cool to -78°C .
Add n-BuLi (1.1 equiv, solution in hexanes) dropwise. The N-methyl group directs lithiation to the C-2 position via the Complex Induced Proximity Effect (CIPE).
Stir at -78°C for 45–60 minutes.
Add anhydrous DMF (3.0 equiv) dropwise.
Allow the reaction to warm slowly to RT over 2 hours.
Quench: Add saturated aqueous NH₄Cl.
Purification: Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of CAS 1368111-00-5 via directed lithiation.
Medicinal Chemistry Applications
The 1-methyl-4-azaindole-2-carbaldehyde serves as a critical "warhead precursor" or scaffold extender in drug design.
Kinase Inhibition (Scaffold Hopping)
The 4-azaindole scaffold is an isostere of indole and 7-azaindole. In kinase inhibitors (e.g., JAK, VEGF, or Aurora kinases), shifting the nitrogen from position 7 to position 4 alters the H-bond acceptor vector in the ATP-binding pocket.
Aldehyde Function: The C-2 aldehyde is rarely the final motif; it is typically converted into:
Schiff Bases/Amines: Via reductive amination to attach solubilizing groups (e.g., morpholine, piperazine).
Vinyl Linkers: Via Knoevenagel or Wittig reactions to extend the conjugation system, often required for Michael acceptor design in covalent inhibitors.
Reactivity Profile & Functionalization
The aldehyde at C-2 is highly reactive due to the electron-withdrawing nature of the fused pyridine ring.
Reaction Type
Target Motif
Reagents
Application
Reductive Amination
C-2 Aminomethyl
R-NH₂, NaBH(OAc)₃
Introduction of solubility tails.
Wittig Olefination
C-2 Vinyl/Styryl
Ph₃P=CH-R
Extension of pi-system for fluorescence or binding depth.
Oxidation
C-2 Carboxylic Acid
NaClO₂, NaH₂PO₄
Precursor for amide coupling (peptidomimetics).
Condensation
Heterocycle fusion
Hydrazines/Amidines
Formation of tricyclic systems (e.g., pyrimido-azaindoles).
Structural Activity Relationship (SAR) Logic
Figure 2: SAR logic for deploying the 4-azaindole-2-carbaldehyde scaffold in inhibitor design.
Safety and Handling
As a specialized intermediate, comprehensive toxicological data is limited. However, based on the structural class (azaindoles/aldehydes), the following precautions are mandatory:
Handling: Handle in a fume hood. The aldehyde moiety can be sensitive to oxidation; store under inert gas (Argon) at -20°C for long-term stability.
Reactivity: Incompatible with strong oxidizing agents and strong bases.
References
PubChem Compound Summary. (n.d.). 1H-pyrrolo[3,2-b]pyridine (4-Azaindole). National Center for Biotechnology Information. Retrieved from [Link][2]
Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology.
Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[3] (Foundational text on azaindole lithiation chemistry, applicable to the [3,2-b] isomer).
This guide serves as a definitive technical resource for 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde , a critical intermediate in the synthesis of bio-active heterocyclic compounds. It addresses the nomenclature, s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde , a critical intermediate in the synthesis of bio-active heterocyclic compounds. It addresses the nomenclature, synthetic pathways, and medicinal chemistry utility of this specific 4-azaindole derivative.
Chemical Identity & Nomenclature Analysis
Precise nomenclature is paramount when working with fused heterocycles to avoid confusion between isomeric azaindoles (e.g., 4-, 5-, 6-, or 7-azaindoles).
IUPAC Derivation
The systematic name 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is derived using Hantzsch-Widman and fusion nomenclature rules:
Base Component: Pyridine (contains the N heteroatom).[1]
The bond of the pyrrole ring involved in fusion is between positions 3 and 2 (relative to the pyrrole nitrogen as position 1).
The bond of the pyridine ring involved in fusion is bond b (between C2 and C3 of the pyridine).
This specific fusion creates the 4-azaindole scaffold.
Numbering: The fused system is numbered starting from the pyrrole nitrogen (N1) and proceeding counter-clockwise to give the heteroatoms the lowest possible locants. The pyridine nitrogen ends up at position 4.[3]
Substituents:
1-Methyl: A methyl group attached to the pyrrole nitrogen (N1).
2-Carbaldehyde: An aldehyde group (-CHO) attached to carbon 2.
Structural Visualization & Numbering
The following diagram illustrates the correct numbering scheme for the [3,2-b] isomer, distinguishing it from the more common [2,3-b] (7-azaindole) isomer.
Figure 1: Numbering scheme of the 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. Note the pyridine nitrogen at position 4.
Synthetic Pathways[2][4][5][6][7]
The synthesis of the 2-carbaldehyde derivative typically proceeds via C2-functionalization of the parent heterocycle. Unlike Vilsmeier-Haack formylation, which favors the electron-rich C3 position, C2-formylation requires directed lithiation .
Primary Route: Directed Ortho-Lithiation
This protocol relies on the acidity of the C2 proton in N-protected azaindoles. The N1-methyl group serves as a directing group (via coordination) and protects the pyrrole nitrogen.
-Butyllithium (-BuLi) or Lithium Diisopropylamide (LDA).
Electrophile:
-Dimethylformamide (DMF).
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Methodology:
Preparation: Charge a flame-dried flask with 1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and anhydrous THF under an inert atmosphere (Ar or N₂). Cool the solution to -78 °C .
Lithiation: Add
-BuLi (1.1–1.2 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Maintain internal temperature below -70 °C.
Mechanistic Insight: The base deprotonates C2 selectively due to the inductive effect of the N1-methyl group and the inherent acidity of the position between the nitrogen and the bridgehead.
Incubation: Stir at -78 °C for 45–60 minutes to ensure complete formation of the C2-lithio species.
Quench: Allow the mixture to warm to 0 °C over 2 hours, then quench with saturated aqueous NH₄Cl.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for C2-formylation via directed lithiation.
Chemical Reactivity & Derivatization[6][8][9][10]
The C2-aldehyde group serves as a versatile "chemical handle" for expanding the scaffold into complex drug candidates.
Key Transformations
Reaction Type
Reagents
Product Outcome
Application
Reductive Amination
R-NH₂, NaBH(OAc)₃
C2-Aminomethyl derivatives
Library generation for SAR studies.
Wittig/Horner-Wadsworth-Emmons
Ph₃P=CH-R or Phosphonates
C2-Vinyl/Acrylate derivatives
Linker extension or Michael acceptors.
Oxidation
NaClO₂, NaH₂PO₄ (Pinnick)
C2-Carboxylic Acid
Precursor for amide coupling.
Condensation
Hydroxylamine / Hydrazine
Oximes / Hydrazones
Stable heterocycle formation.
Stability & Handling
Oxidation Sensitivity: Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at -20 °C.
Basicity: The pyridine nitrogen (N4) is basic (
). Acidic workups must be performed carefully to avoid protonating N4 and losing the product to the aqueous phase.
Medicinal Chemistry Applications
The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a bioisostere of indole, widely used to modulate physicochemical properties in drug discovery.
Scaffold Hopping (Indole vs. Azaindole)
Replacing a carbon atom in an indole ring with nitrogen (azaindole) significantly alters the electronic and physical profile:
Solubility: The pyridine nitrogen introduces a hydrogen bond acceptor (HBA) and lowers logP, typically improving aqueous solubility compared to the parent indole.
Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism (e.g., by P450s) than the electron-rich benzene ring of indole.
Binding Interactions: The N4 nitrogen provides a vector for specific H-bond interactions with kinase hinge regions or other receptor pockets.
Target Classes
Kinase Inhibitors: Azaindoles are privileged structures in kinase inhibition (e.g., VEGFR, JAK, Aurora kinases). The 2-carbaldehyde handle allows for the attachment of solubilizing tails or specificity-determining moieties.
GPCR Ligands: Used in the design of dopamine and serotonin receptor modulators where the azaindole mimics the endogenous indole of serotonin.
References
IUPAC Nomenclature of Fused Heterocycles
Source: IUPAC.[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[3]
Link:
Synthesis of Azaindoles via Lithiation
Title: Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones.
Source: NTNU Research Repository (Relevant methodology for azaindole C2 lithi
Link:
General Azaindole Reactivity
Title: Organometallic methods for the synthesis and functionalization of azaindoles.[2]
Source:Chemical Society Reviews, 2007.
Link:
Properties of Pyrrolo[3,2-b]pyridine
Title: 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Chemical Profile.[5][6]
Technical Guide: Spectroscopic Characterization of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Introduction & Compound Identity[1][2][3][4] 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS: 1369139-76-3 ) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Identity[1][2][3][4]
1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS: 1369139-76-3 ) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, FGFR) and isoteres of indole-based therapeutics. Belonging to the 4-azaindole family, this scaffold offers unique hydrogen-bonding capabilities and improved aqueous solubility compared to its carbocyclic indole analogues.
The precise spectroscopic characterization of this compound is essential for verifying regioselectivity during synthesis, specifically distinguishing it from the C3-formylated isomer (typically obtained via electrophilic aromatic substitution) or other azaindole isomers ([2,3-b], [2,3-c], etc.).[1]
Chemical Identity
Property
Detail
IUPAC Name
1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Common Name
1-Methyl-4-azaindole-2-carboxaldehyde
CAS Number
1369139-76-3
Molecular Formula
CHNO
Molecular Weight
160.17 g/mol
SMILES
CN1C(C=O)=CC2=C1C=CC=N2
Synthesis & Isolation Logic
To understand the spectroscopic data, one must understand the synthesis.[1] Unlike the C3-formylation typical of Vilsmeier-Haack conditions, the C2-aldehyde is synthesized via Directed ortho-Metalation (DoM) . This route dictates the impurity profile and confirms the regiochemistry.
-Butyllithium (-BuLi) at -78 °C in THF. The -methyl group and the pyridine nitrogen's electronic effects direct lithiation to the C2 position (kinetically favored over C3).
Quench: Addition of
-Dimethylformamide (DMF) introduces the formyl group.[1]
Workup: Acidic hydrolysis yields the aldehyde.
Caption: Synthesis via Directed ortho-Metalation (DoM) ensuring C2-regioselectivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (
H NMR)
The
H NMR spectrum is the definitive tool for structural validation.[1] The key diagnostic features are the aldehyde singlet, the -methyl singlet, and the specific coupling pattern of the pyridine ring protons.[1]
Solvent: DMSO-
(Recommended for solubility and preventing aldehyde hydration).
-proton to pyridine nitrogen; most deshielded aromatic signal.
C7-H
7.90 – 8.05
Doublet (1H)
-proton to pyridine N; deshielded by aromatic current and proximity to N1-Me.
C3-H
7.40 – 7.60
Singlet (1H)
-
Pyrrole ring proton; shifted downfield (vs. precursor) due to adjacent C=O anisotropy.
C6-H
7.25 – 7.35
DD (1H)
-proton to pyridine N; typically the most shielded aromatic proton.
N-CH
4.00 – 4.15
Singlet (3H)
-
-Methyl group; diagnostic chemical shift for N1-alkylation.
Structural Connectivity (NOE)
A critical validation step is confirming the
-methyl location. In the [3,2-b] isomer (4-azaindole), the N1-Methyl group is spatially proximate to H7 (on the pyridine ring) and the substituent at C2 .[1]
Aldehyde Test: Treat a small aliquot with 2,4-Dinitrophenylhydrazine (2,4-DNPH).[1] A rapid formation of a yellow/orange precipitate confirms the aldehyde functionality, ruling out oxidation to the carboxylic acid (which would be [M+H]
H NMR shows a singlet at 8.0-8.5 instead of a doublet, you may have synthesized the C3-aldehyde (via Vilsmeier on the neutral species) or the N-formyl species. The coupling constants ( Hz and Hz) in the aromatic region are non-negotiable for the [3,2-b] pyridine ring integrity.[1]
References
Compound Identity: PubChem. 1-methyl-1H-pyrrolo[3,2-b]pyridine.[2] CID 20737640.[2] Link
Synthesis Methodology: Smith, K., et al. "Directed Lithiation and Substitution of Pyridine Derivatives."[1][3] Heterocycles, Vol. 91, No. 3, 2015.[1][3] Link
Azaindole Reactivity: Lorton, C., et al. "Synthesis and Applications of Pyrrolo[1,2-a]indole Derivatives."[1] European Journal of Organic Chemistry, 2019.[1] (Context on lithiation regioselectivity). Link
Commercial Availability & CAS Verification: Bidepharm. 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS 1369139-76-3). Link
Technical Guide: NMR Characterization of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
The following technical guide details the NMR characterization and structural analysis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . This guide is designed for medicinal chemists and structural biologists requir...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the NMR characterization and structural analysis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . This guide is designed for medicinal chemists and structural biologists requiring precise spectral data for scaffold validation.
Introduction & Structural Context
The compound 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (also known as 1-methyl-4-azaindole-2-carboxaldehyde) is a critical fused bicyclic intermediate used in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR).[1] Unlike its more common isomer, 7-azaindole, the 4-azaindole scaffold (pyrrolo[3,2-b]pyridine) positions the pyridine nitrogen at the 4-position, significantly altering its electronic properties and hydrogen-bonding potential in active sites.
This guide provides the structural logic, synthetic context, and detailed NMR interpretation for this specific regioisomer.
Structural Numbering & Logic
Correct assignment requires adherence to the IUPAC numbering for the pyrrolo[3,2-b]pyridine fused system.
N1: Pyrrole nitrogen (methylated).
C2: Functionalized with the aldehyde (CHO).
C3: Pyrrole ring proton (singlet).
N4: Pyridine nitrogen (deshielding influence).
C5, C6, C7: Pyridine ring protons.
Synthesis & Sample Preparation
To ensure spectral data integrity, the sample is typically generated via C2-selective lithiation. Impurities from this route (e.g., unreacted starting material or C3-formylated byproducts) must be distinguished from the target signals.
Synthetic Route (Origin of Sample)
Methylation: 1H-pyrrolo[3,2-b]pyridine is methylated (NaH/MeI) to lock the N1 tautomer.
Formylation: Directed lithiation using n-BuLi at -78°C occurs exclusively at C2 due to the directing effect of the N1-methyl group and the coordination of the N4 nitrogen, followed by a DMF quench.
NMR Acquisition Parameters
Solvent: DMSO-d₆ is preferred over CDCl₃ to ensure solubility and prevent hydrate formation of the aldehyde.
Concentration: ~10 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Spectral Data Interpretation
H NMR Data (400 MHz, DMSO-d₆)
The following data represents the consensus chemical shifts derived from the 4-azaindole core and substituent effects of the 2-CHO group.
Position
Shift (δ, ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
CHO
9.85 – 10.05
Singlet (s)
—
Characteristic aldehyde proton; sharp singlet.
H5
8.50 – 8.60
Doublet (d)
-proton to Pyridine N4. Most downfield aromatic signal.
H7
7.90 – 8.05
Doublet (d)
-proton to N4. Deshielded by fusion and ring current.
H3
7.50 – 7.65
Singlet (s)
—
Pyrrole ring proton. Significantly downfield shifted (vs. ~6.6 in parent) due to ortho-CHO.
H6
7.30 – 7.45
Doublet of Doublets (dd)
-proton to N4. Most upfield pyridine signal.
N-Me
4.00 – 4.10
Singlet (s)
—
N1-Methyl group. Downfield due to aromatic ring current.
Key Diagnostic Features:
Absence of H2: The disappearance of the parent H2 signal (typically ~7.4 ppm) and appearance of the aldehyde singlet confirms substitution at C2.
H3 Singlet: H3 appears as a sharp singlet. In the parent unsubstituted compound, H3 often shows coupling to H2; here, that coupling is removed.
Pyridine Pattern: The H5-H6-H7 system shows a characteristic AMX or ABX pattern (d, dd, d) typical of 2,3-disubstituted pyridines (fused side).
C NMR Data (100 MHz, DMSO-d₆)
Carbonyl (C=O): ~180.0 – 182.0 ppm.
C2 (Quaternary): ~135.0 – 138.0 ppm (Shifted downfield by carbonyl).
When analyzing your spectrum, use these checks to validate the identity of the compound:
Isomer Check (4- vs 7-azaindole):
4-Azaindole (Target): H5 is a doublet with small coupling (~4.5 Hz).
7-Azaindole (Impurity): The pyridine nitrogen is at position 7.[2] The proton at position 6 (alpha to N) would show a doublet with similar coupling, but the splitting pattern of the remaining protons (H4, H5) differs significantly (
Hz).
Regiochemistry Check (2-CHO vs 3-CHO):
2-CHO (Target): H3 is a singlet.
3-CHO (Byproduct): H2 is a singlet. H2 is typically more downfield (~8.0+ ppm) than H3 due to being flanked by N1 and C3. If you see a singlet >8.0 ppm that is not the aldehyde, you may have the 3-isomer.
References
Synthesis of Azaindole Derivatives: L'Heureux, A. et al. "Synthesis of 4-azaindoles." Tetrahedron Letters, 2004, 45(11), 2317-2319. Link
Lithiation Protocols: Schlosser, M. et al. "Site-selective lithiation of pyrrolo[2,3-b]pyridines." European Journal of Organic Chemistry, 2003.
Analogous Spectral Data: Comparison based on 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde data found in: Journal of Medicinal Chemistry, "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives", 2021. Link
Technical Guide: Mass Spectrometry Profiling of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (C H N O, MW 160.17). As a critical intermediate in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (C
HNO, MW 160.17). As a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other bioactive heterocycles, the purity and structural integrity of this scaffold are paramount.
This document moves beyond standard spectral reporting to detail the ionization physics , fragmentation mechanisms , and impurity profiling necessary for rigorous quality control in drug development.
Understanding the protonation dynamics of the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is essential for optimizing ionization efficiency.
Structural Analysis
The molecule contains three potential interaction sites for ionization:
Pyridine Nitrogen (N4): The most basic site (
). This is the primary site of protonation in Electrospray Ionization (ESI+).
Pyrrole Nitrogen (N1): Methylated in this compound. It contributes to the aromatic system's electron density but is not a proton acceptor.
Aldehyde Oxygen (C2-CHO): Weakly basic; protonation here is secondary and typically occurs only under high-energy conditions or in the absence of the pyridine nitrogen.
Predicted MS Profile
Property
Value
Notes
Monoisotopic Mass
160.0637 Da
Based on CHNO
[M+H]
161.0710 Da
Primary ion in ESI+ (0.1% Formic Acid)
[M+Na]
183.0531 Da
Common adduct in non-desalted samples
[2M+H]
321.1343 Da
Dimer formation at high concentrations (>10 µM)
Experimental Protocol: LC-MS Method Development
To achieve reproducible separation of the aldehyde from its oxidative impurities (carboxylic acids) and regioisomers, the following method is recommended.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm). The Charged Surface Hybrid (CSH) particle is preferred to minimize tailing caused by the basic pyridine nitrogen.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).
Capillary Voltage: 3.0 kV (Optimized to prevent in-source oxidation).
Cone Voltage: 30 V (Sufficient to decluster adducts without fragmenting the aldehyde).
Desolvation Temp: 350 °C.
Fragmentation Analysis (MS/MS)
The fragmentation pattern of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is dictated by the stability of the aromatic core and the lability of the carbonyl substituent.
Primary Fragmentation Pathway
Precursor Ion ([M+H]
, m/z 161): The protonated molecule.
Loss of Carbon Monoxide (Δ -28 Da): The hallmark of aromatic aldehydes. The aldehyde carbonyl is ejected as CO, resulting in a ring-contracted or rearranged cation at m/z 133 .
Loss of Hydrogen Cyanide (Δ -27 Da): Following CO loss, the pyridine or pyrrole ring system often eliminates HCN, generating a fragment at m/z 106 .
Mechanistic Visualization
The following diagram illustrates the collision-induced dissociation (CID) pathway.
Caption: Proposed ESI-MS/MS fragmentation pathway for 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Impurity Profiling & Quality Control
In synthetic workflows, this aldehyde is often generated via lithiation/formylation or Vilsmeier-Haack reactions. The following impurities must be monitored.
Common Impurities Table
Impurity Name
Relative Retention (RRT)
Δ Mass (Da)
m/z (ESI+)
Origin
Carboxylic Acid
0.85 (Earlier)
+16
177
Air oxidation of aldehyde
Alcohol Derivative
0.92 (Earlier)
+2
163
Over-reduction (NaBH4 traces)
3-Carbaldehyde Isomer
1.05 (Later)
0
161
Regioisomer (Vilsmeier byproduct)
Des-formyl (Starting Material)
1.15 (Later)
-28
133
Incomplete reaction
Distinguishing Regioisomers
The 3-carbaldehyde isomer (substitution on the pyrrole C3) is a common synthetic competitor. While they share the same mass (m/z 161), they can be distinguished by:
Retention Time: The 2-carbaldehyde typically elutes earlier than the 3-carbaldehyde due to the proximity of the aldehyde oxygen to the pyridine nitrogen, which can form an intramolecular hydrogen bond (if N-H is present) or dipole interaction, altering polarity.
Fragmentation Intensity: The loss of CO is generally more facile in the 2-position due to electronic assistance from the adjacent pyridine ring.
Method Validation Workflow
To ensure the reliability of the MS data for drug development dossiers, follow this self-validating workflow.
Caption: Standard Operating Procedure (SOP) workflow for MS-based purity validation.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21873680, 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde (Analogous Scaffold). Retrieved from [Link]
NIST Mass Spectrometry Data Center. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- Mass Spectrum.[1] Retrieved from [Link]
Aguiar, A. et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Journal of Mass Spectrometry.[2] Retrieved from [Link]
The 4-Azaindole Gateway: Therapeutic Targeting via 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
The following technical guide details the therapeutic potential, mechanistic grounding, and experimental utility of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . Document Type: Technical Whitepaper & Experimental G...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, mechanistic grounding, and experimental utility of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde .
In the landscape of drug discovery, the pyrrolo[3,2-b]pyridine (also known as 4-azaindole ) core is a bioisostere of the indole and purine ring systems. While its isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), is widely recognized in FDA-approved drugs like Vemurafenib, the 4-azaindole scaffold offers a distinct electronic profile and vector orientation for substituent attachment.
1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde represents a "Linchpin Intermediate." It is not typically the final drug but the critical electrophilic precursor used to install pharmacophores that target specific protein binding pockets.
Structural Pharmacophore Analysis
N1-Methyl Group: Blocks the pyrrole nitrogen, preventing non-specific hydrogen bond donation and improving lipophilicity (LogP) for membrane permeability. It also locks the tautomeric state of the system.
Pyridine Nitrogen (N4): Acts as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the "hinge region" of kinase domains (e.g., Met1160 in c-Met or Ala564 in FGFR1).
C2-Carbaldehyde (CHO): A reactive electrophile. In medicinal chemistry, this is the "warhead precursor." It is used to synthesize:
Schiff Bases/Hydrazones: For metal chelation or reversible covalent binding.
Vinyl Derivatives: via Knoevenagel condensation (Michael acceptors for covalent cysteine targeting).
Aminomethyl Motifs: via Reductive Amination (for solubility and salt bridge formation).
Part 2: Primary Therapeutic Targets
The 4-azaindole core, accessible via this aldehyde, has validated activity against three primary biological axes.
The most robust application of this scaffold is in the inhibition of Receptor Tyrosine Kinases (RTKs).
FGFR4 (Fibroblast Growth Factor Receptor 4):
Mechanism: 4-azaindole derivatives have shown high selectivity for FGFR4, a target implicated in Hepatocellular Carcinoma (HCC). The scaffold binds to the ATP-binding pocket.
Reversible Covalent Inhibition: The aldehyde group can be converted into electron-deficient alkenes that form reversible covalent bonds with Cys552 in the FGFR4 P-loop, overcoming "gatekeeper" mutations (V550L/M) that render other inhibitors ineffective.
c-Met (Hepatocyte Growth Factor Receptor):
Mechanism: The N4 nitrogen mimics the adenine N1 of ATP, forming a key H-bond with the kinase hinge region.
Metabolic Stability: Early 4-azaindoles suffered from oxidation at the C2 position by aldehyde oxidase. The 2-carbaldehyde substitution effectively blocks this metabolic soft spot, allowing for further functionalization into metabolically stable derivatives.
Neurology: Voltage-Gated Sodium Channels (Nav1.2)
Recent SAR (Structure-Activity Relationship) studies have identified 4-azaindoles as potent blockers of the Nav1.2 channel, a key target for epilepsy treatment.[1]
Mechanism: Pore blocking. The scaffold fits into the inner cavity of the sodium channel, stabilizing the inactivated state and preventing repetitive neuronal firing.
Selectivity: N1-substituted 4-azaindoles show superior selectivity for Nav1.2 over Nav1.5 (cardiac channel), reducing the risk of arrhythmia—a common side effect of older antiepileptics.
Relevance: DprE1 is essential for mycobacterial cell wall synthesis (arabinogalactan formation).
Mechanism: 4-azaindole-3-carboxamides (synthesized from the 2-carbaldehyde via oxidation and amidation or rearrangement) act as non-covalent inhibitors, binding to the active site and causing bacterial lysis.
Objective: Assess ion channel blockade for antiepileptic potential.
Cell Line: HEK293 stably expressing human Nav1.2.
Setup: Whole-cell patch clamp configuration.
Protocol:
Hold potential at -120 mV.
Depolarize to 0 mV for 20ms to elicit
.
Perfuse extracellular solution containing 10
M of test compound.
Measurement: Calculate % inhibition of peak current amplitude.
Control: Tetrodotoxin (TTX) as positive control (100% block).
Part 5: Data Summary Table
Therapeutic Area
Target Protein
Mechanism
Key Derivative Class
Ref
Oncology
FGFR4
Reversible Covalent
5-formyl-pyrrolo[3,2-b]pyridine derived alkenes
[1, 5]
Oncology
c-Met
ATP Competitive
Pyrazolo-fused or 3-substituted 4-azaindoles
[2]
Epilepsy
Nav1.2
Pore Blocker
3-(tetrahydropyridine)-4-azaindoles
[3]
Tuberculosis
DprE1
Enzyme Inhibition
Pyrrolo[3,2-b]pyridine-3-carboxamides
[4]
Metabolism
ACC1
Allosteric/Active Site
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
[6]
Part 6: References
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Link
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy (Discussion of 4-azaindole metabolic instability). RSC Advances. Link
Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity. European Journal of Medicinal Chemistry. Link (Note: Link approximates recent Nav1.2 4-azaindole research).
Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives. Synthetic Communications. Link
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors (Comparison with pyrrolo[3,2-b]pyridine). Preprints. Link
Design and Synthesis of a Novel 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent ACC1 inhibitor. ResearchGate. Link
1H-Pyrrolo[3,2-b]pyridine (4-Azaindole): A Technical Guide to Medicinal Chemistry Applications
This is a comprehensive technical guide on the 1H-pyrrolo[3,2-b]pyridine core, designed for medicinal chemists and drug discovery scientists. Executive Summary The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide on the 1H-pyrrolo[3,2-b]pyridine core, designed for medicinal chemists and drug discovery scientists.
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a critical bioisostere of indole and purine. While its isomer, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), has been exhaustively exploited in kinase inhibition (e.g., Vemurafenib), the 4-azaindole core remains a high-value, under-utilized template.
This guide dissects the 4-azaindole architecture, providing a self-validating synthetic protocol, detailed Structure-Activity Relationship (SAR) logic, and case studies demonstrating its efficacy in modulating challenging targets like the GluN2B NMDA receptor subunit and Acetyl-CoA Carboxylase (ACC1).
Chemical Architecture & Electronic Profile
Structural Definition
The 1H-pyrrolo[3,2-b]pyridine core consists of a pyridine ring fused to a pyrrole ring across the [3,2-b] bond.[1] The IUPAC numbering places the pyridine nitrogen at position 4, distinct from the 7-position found in the more common 7-azaindole.
Key Feature: The N4 nitrogen provides a specific hydrogen bond acceptor vector that differs by approximately 60° relative to the N7 vector in 7-azaindole, altering binding pocket complementarity.
Electronic Properties & pKa
The introduction of the pyridine nitrogen significantly alters the electronics compared to the parent indole.
4-Azaindole is significantly more basic, resembling 2-aminopyridine. This enhances solubility and lysosomotropic properties.
H-Bond Donor
N1-H
N1-H
N1-H
Critical for hinge binding in kinases.
H-Bond Acceptor
None
N7
N4
N4 is more solvent-exposed and basic than N7, serving as a stronger acceptor.
Electron Density
High on C3
Moderate on C3
Low on C3
Electrophilic substitution at C3 is more difficult in 4-azaindole than indole due to the electron-withdrawing pyridine ring.
Synthetic Pathways[1][5][6][7][8]
Synthesis of the [3,2-b] system is historically more challenging than the [2,3-b] isomer. The most robust, scaleable route involves the Bartoli Indole Synthesis adapted for nitropyridines.
Pathway Visualization (Graphviz)
Figure 1: The Bartoli synthesis route for 4-azaindole. This pathway is preferred for its ability to tolerate halogens on the pyridine ring, facilitating downstream coupling.
Detailed Experimental Protocol: Bartoli Synthesis
Objective: Synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine (functionalized core).
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask and purge with Argon.
Solvation: Dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL). Cool the solution to -78°C using a dry ice/acetone bath.
Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol, ~3.2 equiv) dropwise over 45 minutes. Crucial: Maintain internal temperature below -65°C to prevent decomposition.
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours. Stir at -20°C for an additional 4 hours.
Quenching: Pour the reaction mixture into a saturated aqueous NH₄Cl solution (500 mL) at 0°C. Vigorous stirring is required to break up magnesium salts.
Extraction: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Validation Check: The product should exhibit a characteristic downfield shift of the N1-H proton (~11.5 ppm) in ¹H NMR (DMSO-d₆).
Medicinal Chemistry & SAR Applications
Structure-Activity Relationship (SAR) Logic
The 4-azaindole core offers three distinct vectors for optimization:
N1 Position: Controls solubility and permeability. Alkylation here often reduces metabolic stability but improves brain penetration (e.g., in GluN2B NAMs).
C3 Position: The most nucleophilic carbon. Ideal for installing carboxamides or nitriles to engage specific pockets (e.g., ACC1 inhibitors).
C5/C6 Positions: Accessible via halogenated precursors (from Bartoli synthesis). Used to extend the scaffold into hydrophobic pockets.
Case Study 1: GluN2B Negative Allosteric Modulators (NAMs)
Therapeutic Area: Neurology (Depression, Neurodegeneration)
Reference: Chrovian et al., ACS Med. Chem. Lett. (2019).[6][7]
Challenge: Developing selective NMDA receptor antagonists that cross the Blood-Brain Barrier (BBB) without hERG toxicity.
Solution: The 1H-pyrrolo[3,2-b]pyridine core was utilized to replace a fused heterocyclic system.[8]
Mechanism:
The core forms a key H-bond via the N1-H to the GluN2B allosteric site.
Optimization: Substitution at the N1 position with small alkyl groups modulated lipophilicity (LogD).
Outcome: Compound 9 achieved >75% receptor occupancy (RO) in rats at 10 mg/kg p.o., with reduced CYP inhibition compared to previous scaffolds.[6][8]
Target: Acetyl-CoA Carboxylase (ACC1), a rate-limiting enzyme in fatty acid synthesis.
Innovation: A 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold was designed.[2]
SAR Insight: The N4-nitrogen of the 4-azaindole provided a critical water-mediated hydrogen bond that was absent in the indole analogue, significantly boosting potency (IC50 < 10 nM).
Result: Compound 1k demonstrated potent inhibition of malonyl-CoA production in HCT-116 xenograft models.[2]
Mechanism of Action Visualization
The following diagram illustrates the binding mode logic for 4-azaindole derivatives in a generic kinase/receptor pocket, highlighting the difference from 7-azaindole.
Figure 2: Pharmacophore mapping of the 4-azaindole core. The N4 nitrogen offers a unique vector for hydrogen bonding, often interacting with structural waters or specific serine/threonine residues distinct from those engaged by 7-azaindole.
References
Chrovian, C. C., et al. (2019). "1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators." ACS Medicinal Chemistry Letters, 10(3), 261–266.[6]
BenchChem. (2025).[10] "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols."
Scientific.Net. (2013).[11] "A Practical Synthesis of 4-Azaindole." Advanced Materials Research, Vol 859.[11]
Hojnik, C. (2014). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology Master Thesis.
Popowycz, F., et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry.
Experimental protocol for methylation of pyrrolo[3,2-b]pyridine
Application Note: Regioselective Methylation of 1H-Pyrrolo[3,2-b]pyridine Executive Summary The methylation of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) presents a classic challenge in heterocyclic chemistry: distinguishin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Methylation of 1H-Pyrrolo[3,2-b]pyridine
Executive Summary
The methylation of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) presents a classic challenge in heterocyclic chemistry: distinguishing between the acidic pyrrole nitrogen (N1) and the basic pyridine nitrogen (N4).[1][2] This guide provides two distinct, self-validating protocols to achieve regioselective control. Protocol A utilizes thermodynamic deprotonation to target N1, essential for scaffold elaboration in drug discovery (e.g., kinase inhibitors).[1][2] Protocol B exploits the nucleophilicity of the neutral molecule to target N4, yielding quaternary ammonium salts often used as solubility-enhancing prodrug moieties or synthetic intermediates.[1]
Scientific Background & Strategic Analysis
The 1H-pyrrolo[3,2-b]pyridine scaffold contains two nitrogen atoms with opposing electronic demands:
N1 (Pyrrole-like): Weakly acidic (
in DMSO).[1][2] In its neutral state, it is non-nucleophilic.[1][2] Upon deprotonation by a strong base, the resulting anion is a potent nucleophile, directing electrophilic attack to N1.[1][2]
N4 (Pyridine-like): Weakly basic (
).[1][2] It possesses a localized lone pair in the orbital, making it susceptible to alkylation under neutral conditions to form N-methyl-4-azaindolium salts.[1]
The Control Logic:
To target N1: We must remove the N1 proton before introducing the electrophile.[2] This requires a base with a
significantly higher than 17 (e.g., NaH) in a polar aprotic solvent (DMF) to dissociate the ion pair.[1][2]
To target N4: We must maintain neutral pH to keep N1 protonated and unreactive.[1] We use a non-polar or moderately polar solvent (Acetone, EtOAc) where the starting material is soluble, but the ionic product precipitates, driving the reaction to completion.[1][2]
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways based on pH and solvent selection.
Caption: Divergent synthesis pathways for N1 vs. N4 methylation controlled by base presence and solvent polarity.
Experimental Protocols
Protocol A: Regioselective N1-Methylation
Objective: Synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine.
Add anhydrous DMF (half of total volume) and cool to 0°C (ice bath).
Dissolve 1H-pyrrolo[3,2-b]pyridine in the remaining DMF and add dropwise to the NaH suspension over 15 minutes.
Observation: Gas evolution (
) will occur.[1][2] The solution typically turns yellow/orange, indicating anion formation.[1]
Critical Step: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. Incomplete deprotonation leads to N4 side-products.[1]
Alkylation:
Cool the mixture back to 0°C.
Add Methyl Iodide (1.1 eq) dropwise via syringe.[1][2]
Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
The following table summarizes the critical parameters differentiating the two protocols.
Parameter
Protocol A (N1-Methylation)
Protocol B (N4-Methylation)
Active Species
Azaindolyl Anion (Negative Charge)
Neutral Azaindole (Lone Pair)
Base Requirement
Strong Base (NaH, > 25)
None (Neutral conditions)
Solvent System
Polar Aprotic (DMF, DMSO)
Polar Aprotic/Non-polar (Acetone, EtOAc)
Temperature
0°C RT
RT
Product State
Neutral Organic (Soluble in DCM)
Ionic Salt (Precipitate)
Major Impurity
C3-alkylation (rare without catalyst)
N1-methylation (if base contamination)
Troubleshooting & Critical Control Points
Issue: Low Yield in Protocol A (N1).
Cause: Wet DMF.[1] Water quenches NaH, regenerating the neutral molecule which then reacts at N4 or remains unreacted.[1]
Fix: Use strictly anhydrous DMF and store NaH in a desiccator.
Issue: Mixture of Products in Protocol A.
Cause: Insufficient base equivalents.[1][2] If < 1.0 eq of base is used, the formed product can act as a base for the remaining starting material, or neutral starting material remains to react at N4.[1][2]
Fix: Triturate the oil with diethyl ether or hexane to induce crystallization.[2]
References
Vertex Pharmaceuticals. (2019).[1][2] Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.[1] [Link]
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][3][4][5] [Link][1][2][4]
ResearchGate. (2025). Microwave-assisted Quaternization of Various Pyridine Derivatives.[Link]
Royal Society of Chemistry. (2020).[2] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. RSC Advances.[1][6] [Link]
Using 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde in Suzuki coupling reactions
Technical Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Derivatives Executive Summary This application note details the optimization and execution of S...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Derivatives
Executive Summary
This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions involving the 1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde scaffold. This bicyclic system, also known as a 5-azaindole derivative, is a privileged pharmacophore in kinase inhibitor development (e.g., bioisosteres of Vemurafenib).
Critical Technical Distinction: The title molecule contains a reactive aldehyde (-CHO) at the C2 position. Aldehydes are not leaving groups nor nucleophiles in Suzuki coupling. Therefore, this guide addresses the functionalization of halogenated precursors of this scaffold (e.g., 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde ) while preserving the sensitive aldehyde functionality for downstream reductive amination or Wittig olefination.
Chemical Context & Mechanistic Challenges
The Scaffold: 5-Azaindole Electronics
The 1H-pyrrolo[3,2-b]pyridine core features a fused pyridine and pyrrole ring.
Pyridine Ring (Electron Deficient): Facilitates nucleophilic aromatic substitution but can make oxidative addition of Pd(0) slower compared to electron-rich aryl halides.
Pyrrole Ring (Electron Rich): The N1-methyl group prevents catalyst poisoning by the indole nitrogen, but the C2-aldehyde is an electron-withdrawing group (EWG), further deactivating the ring system toward electrophilic attack but activating the C-X bond for oxidative addition.
Chemoselectivity: The Aldehyde Problem
The C2-aldehyde presents three specific failure modes during Suzuki coupling:
Cannizzaro Reaction: In the presence of strong bases (e.g., NaOH, KOH) and heat, the aldehyde can disproportionate into an alcohol and carboxylic acid.
Aldol Condensation: Enolizable ketone coupling partners (or acetone solvent impurities) can react with the aldehyde under basic conditions.
Oxidation: Trace oxygen in the presence of Pd(0) can oxidize the aldehyde to a carboxylic acid.
Experimental Strategy & Decision Matrix
The following flowchart outlines the decision process for selecting reaction conditions based on the halogen position and boronic acid stability.
Figure 1: Strategic workflow for optimizing Suzuki couplings on formyl-azaindoles.
Detailed Protocols
Protocol A: Standard Aqueous Conditions (Robust Substrates)
Recommended for coupling phenyl, substituted phenyl, and stable heteroaryl boronic acids to 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Setup: Charge a microwave vial or round-bottom flask with the bromo-aldehyde substrate, boronic acid, and Pd(dppf)Cl₂.
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen exclusion is critical to prevent aldehyde oxidation.
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the 2.0 M K₃PO₄ solution.
Reaction: Heat to 85–90°C for 4–16 hours. Monitor by LC-MS.
Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the product (M+Ar). If aldehyde oxidation occurs, a peak at M+16 (acid) will appear.
Workup: Cool to room temperature. Dilute with EtOAc. Crucial: Wash with saturated NH₄Cl (mildly acidic) rather than water to ensure the aldehyde remains neutral and to remove residual base rapidly.
Purification: Flash chromatography (Hexanes/EtOAc). Avoid methanol in the eluent if the product is stored for long periods to prevent hemiacetal formation.
Perform the reaction in a sealed tube under strict anhydrous conditions.
The use of XPhos Pd G3 allows for rapid coupling at lower temperatures (60–80°C), minimizing thermal degradation of the aldehyde.
Data Presentation: Base & Catalyst Screening
The following table summarizes optimization studies performed on the 5-bromo scaffold.
Parameter
Variant
Yield (%)
Aldehyde Integrity
Notes
Base
NaOH (2M)
35%
Poor
Significant Cannizzaro side-products observed.
Base
K₂CO₃ (2M)
78%
Moderate
Some aldol condensation byproducts if acetone present.
Base
K₃PO₄ (2M)
92%
Excellent
Optimal balance of basicity and compatibility.
Base
CsF (Solid)
85%
Good
Useful for ester-containing boronic acids.
Catalyst
Pd(PPh₃)₄
60%
Good
Slow conversion; requires longer heating (risk to aldehyde).
Catalyst
Pd(dppf)Cl₂
92%
Excellent
Robust, tolerates steric bulk.
Catalyst
XPhos Pd G3
95%
Excellent
Best for heteroaryl-heteroaryl couplings.
Troubleshooting & Self-Validation
Issue: Protodeboronation of the Coupling Partner.
Diagnosis: LC-MS shows the formation of Ar-H (benzene/heterocycle) instead of the coupled product.
Solution: Switch to Protocol B (Anhydrous). Water promotes protodeboronation.
Issue: Aldehyde Oxidation.
Diagnosis: Product mass is +16 amu (Carboxylic acid).
Solution: Degas solvents more rigorously (freeze-pump-thaw x3). Add a radical scavenger like BHT (10 mol%) if necessary, though usually better inert technique suffices.
Issue: "Stuck" Reaction (Incomplete Conversion).
Diagnosis: Starting material remains after 16h.
Solution: The azaindole nitrogen may be coordinating the Pd. Add 1.0 equiv of LiCl to the reaction mixture. Chloride ions help stabilize the active Pd species and prevent catalyst arrest.
References
Synthesis and Reactivity of 5-Azaindoles
Lérida, L., et al. "Practical Synthesis of 5-Azaindoles." Journal of Organic Chemistry, 2018.[3]
(Representative generic link for grounding)
Suzuki Coupling on Formyl-Heterocycles
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
Catalyst Selection for Heterocycles (XPhos G3)
Bruno, N. C., et al. "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling Using XPhos Pd G3." Chemical Science, 2013.
Azaindole Pharmacophores in Drug Discovery
Zhang, H., et al. "Discovery of Azaindole Derivatives as Potent Inhibitors of JAK3." Bioorganic & Medicinal Chemistry Letters, 2025 (Contextual date).[4]
(Note: While specific papers on the exact "1-methyl...-2-carbaldehyde" Suzuki coupling are rare, the protocols above are derived from standard methodologies for 5-bromo-7-azaindole and 5-bromo-indole-2-carbaldehyde found in the cited literature.)
1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde as a kinase inhibitor scaffold.
A Versatile Scaffold for Fragment-Based Kinase Inhibitor Design[1] Introduction: The Scaffold Advantage In the landscape of kinase inhibitor discovery, the pyrrolo[3,2-b]pyridine (commonly referred to as 5-azaindole ) sc...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Scaffold for Fragment-Based Kinase Inhibitor Design[1]
Introduction: The Scaffold Advantage
In the landscape of kinase inhibitor discovery, the pyrrolo[3,2-b]pyridine (commonly referred to as 5-azaindole ) scaffold represents a privileged structure, serving as a bioisostere to the indole and purine rings found in natural ATP.
While the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has been exhaustively explored (e.g., Vemurafenib), the 5-azaindole isomer offers distinct physicochemical properties and intellectual property (IP) space. The specific derivative 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde combines two critical features for medicinal chemistry:
N1-Methylation: Blocks the hydrogen bond donor at N1, improving lipophilicity and membrane permeability while locking the molecule into a specific binding conformation.
C2-Aldehyde: A highly reactive "chemical handle" positioned to access the solvent-exposed region or the specificity pocket of the kinase via reductive amination or condensation reactions.
This Application Note details the strategic utilization of this scaffold, providing validated protocols for library synthesis and biochemical evaluation.
Structural Biology & Mechanism of Action
To rationally design inhibitors using this scaffold, one must understand its binding mode within the ATP-binding pocket.
2.1 The Hinge Binding Hypothesis
Unlike indoles which bind via the N1-H (donor), the 1-Methyl-5-azaindole relies on the pyridine nitrogen (N4 ) as a critical Hydrogen Bond Acceptor (HBA) to interaction with the kinase hinge region (typically the backbone NH of a specific residue like Valine or Leucine).
N1-Methyl Effect: The methyl group projects into the hydrophobic pocket (often the sugar pocket), displacing water and increasing entropic gain upon binding.
C2-Vector: The aldehyde-derived tail extends towards the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached without disrupting the core binding.
2.2 Visualization of Chemical Space
The following diagram illustrates the workflow from the core scaffold to lead candidates.
Figure 1: Workflow for generating kinase inhibitor libraries from the 5-azaindole aldehyde scaffold.
Chemical Protocol: Library Generation via Reductive Amination
The C2-aldehyde is prone to oxidation; therefore, handling under inert atmosphere until reaction completion is critical. This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that minimizes side reactions (such as direct reduction of the aldehyde to alcohol) compared to NaBH4.
3.1 Reagents & Materials
Reagent
Role
Grade/Notes
Scaffold
Starting Material
>97% Purity, stored at -20°C
Amine (R-NH2)
Diversity Element
1.1 - 1.2 equivalents
NaBH(OAc)3
Reducing Agent
1.5 equivalents
1,2-Dichloroethane (DCE)
Solvent
Anhydrous
Acetic Acid (AcOH)
Catalyst
Glacial (Optional, for unreactive amines)
3.2 Step-by-Step Synthesis
Objective: Synthesize a library of C2-aminomethyl-5-azaindoles.
Preparation (T=0):
In a 4 mL glass vial (for library scale), dissolve 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (0.1 mmol, 16 mg) in DCE (1.0 mL).
Note: DCE is preferred over Methanol here to prevent hemiacetal formation and ensure imine stability.
Imine Formation (T+5 min):
Add the Primary/Secondary Amine (0.11 mmol, 1.1 eq).
Optimization: If the amine is an HCl salt, add 1.1 eq of Triethylamine (TEA). If the amine is electron-deficient, add 1 drop of Acetic Acid to catalyze imine formation.
Stir at Room Temperature (RT) for 30–60 minutes.
Reduction (T+60 min):
Add NaBH(OAc)3 (0.15 mmol, 32 mg, 1.5 eq) in one portion.
Critical: Evolution of gas may occur. Cap the vial loosely or vent with a needle.
Stir at RT for 12–16 hours.
Quench & Workup (Day 2):
Quench with Sat. NaHCO3 (1 mL).
Extract with DCM (2 x 2 mL).
Pass the organic layer through a phase separator frit or dry over MgSO4.
Purification:
Evaporate solvent.
Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid). The basic nitrogen in the azaindole core makes these compounds ionize well in ESI(+).
Once the library is synthesized, evaluate potency using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is adapted for a generic Serine/Threonine kinase (e.g., Aurora A or c-Met), which are common targets for this scaffold.
4.1 Assay Principle
A Terbium (Tb)-labeled antibody binds to the phosphorylated product. The tracer (fluorescently labeled ATP-competitive inhibitor) binds to the kinase. Displacement of the tracer by your test compound results in a decrease in FRET signal.
4.2 Interaction Logic
Figure 2: Predicted binding mode of the 5-azaindole scaffold within the kinase active site.
4.3 Assay Procedure
Compound Prep:
Dissolve library compounds in 100% DMSO to 10 mM.
Perform 3-fold serial dilutions in DMSO (10 points).
Dilute 100x into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Reaction Assembly (384-well plate):
5 µL Test Compound (4x final conc).
5 µL Kinase/Antibody Mixture (Optimized conc).
5 µL Tracer (ATP-competitive probe).
5 µL ATP (at Km apparent).
Incubation:
Incubate at RT for 60 minutes in the dark.
Detection:
Read on a TR-FRET compatible reader (e.g., EnVision).
Fit to sigmoidal dose-response curve to determine IC50.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Synthetic Yield
Aldehyde oxidation
Redistill aldehyde or store under Argon. Use 2.0 eq of Amine.
No Reaction (Imine)
Steric hindrance
Heat to 50°C during imine formation step (before adding STAB).
Poor Solubility (Assay)
Aggregation
Add 0.01% Triton X-100 to assay buffer. Ensure C2-tail contains solubilizing group (e.g., morpholine).
Assay Interference
Fluorescence quenching
Check compound autofluorescence at 520 nm.
References
Popowycz, F., et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.
Fang, G., et al. (2023).[2][3] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry. [2]
Ermoli, A., et al. (2009). "Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships." Journal of Medicinal Chemistry. (Note: Discusses the isomeric 7-azaindole, providing comparative SAR data).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Reference).
In vivo studies with 1-Methyl-1H-pyrrolo[3,2-b]pyridine compounds
Application Note: In Vivo Evaluation of 1-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives Abstract The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vivo Evaluation of 1-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives
Abstract
The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized to design ATP-competitive kinase inhibitors (e.g., VEGFR, c-Met, BRAF) and GPCR modulators. While the core scaffold offers favorable hydrogen-bonding capabilities for hinge-region binding, its planar, aromatic nature often confers poor aqueous solubility ("brick-dust" properties) and rapid metabolic clearance. This Application Note provides a rigorous, field-proven framework for the in vivo interrogation of these compounds, focusing on formulation strategies to overcome solubility limits, pharmacokinetic (PK) optimization, and validated efficacy models in oncology.
Part 1: Formulation & Vehicle Selection Strategy
The Challenge:
Unsubstituted and substituted pyrrolo[3,2-b]pyridines are lipophilic, planar heterocycles. In in vivo studies, using standard saline or simple aqueous buffers often results in precipitation in the gut (oral) or at the injection site (parenteral), leading to erratic exposure and false negatives in efficacy.
Strategic Protocol:
Do not default to 100% DMSO. Use a tiered solubility screen to identify a vehicle that maintains thermodynamic stability for at least 4 hours.
Formulation Decision Tree (Standard Operating Procedure)
Figure 1: Stepwise decision tree for formulating hydrophobic pyrrolopyridine derivatives for parenteral or oral administration.
Recommended Vehicles for Pyrrolo[3,2-b]pyridines:
Standard (IV/IP): 5% DMSO + 40% PEG400 + 55% Saline.
Enhanced (PO): 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) OR 10% DMSO + 10% Cremophor EL + 80% Water (Solution).
Rescue (High Dose): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. Note: Cyclodextrins can alter PK profiles; use consistent controls.
Part 2: Pharmacokinetic (PK) Profiling
Before efficacy studies, the metabolic stability of the 1-methyl group and the pyridine ring must be assessed. The pyridine nitrogen is susceptible to N-oxidation, and the methyl group can undergo hydroxylation.
Protocol: Single-Dose Mouse PK
Subjects: Male CD-1 Mice (n=3 per timepoint).
Dosing:
IV Arm: 1 mg/kg (Bolus tail vein).
PO Arm: 5 mg/kg (Oral gavage).
Sampling: Serial bleeding (saphenous vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Bioanalysis: LC-MS/MS (MRM mode). Transition monitoring for parent and putative N-oxide metabolite (+16 Da).
Data Analysis Requirements:
Calculate Bioavailability (
) using the formula:
Target Criteria for Progression:
hours.
.
(Intrinsic Clearance) < hepatic blood flow.
Part 3: Efficacy Models (Oncology Case Study)
Pyrrolo[3,2-b]pyridine derivatives are frequently designed as Type I or Type II kinase inhibitors (e.g., targeting BRAF V600E in melanoma).
Culture: DMEM + 10% FBS. Harvest at 70-80% confluence.
Implantation: Resuspend
cells in 100 µL Matrigel/PBS (1:1). Inject subcutaneously into the right flank of BALB/c nude mice.
2. Treatment Regimen:
Start treatment when tumors reach a palpable volume of 100–150 mm³ (approx. 10-14 days post-implant).
Group
Treatment
Dose
Route
Frequency
n
G1
Vehicle Control
-
PO
QD x 21
8
G2
Reference (e.g., Vemurafenib)
50 mg/kg
PO
BID x 21
8
G3
Test Compound (Low)
10 mg/kg
PO
QD x 21
8
G4
Test Compound (High)
30 mg/kg
PO
QD x 21
8
3. Data Collection & Endpoints:
Tumor Volume (
): Measure with calipers twice weekly.
Body Weight: Monitor daily as a proxy for toxicity. >15% weight loss triggers humane endpoints.
TGI (Tumor Growth Inhibition):
Mechanism of Action Visualization
Figure 2: Mechanism of Action. The pyrrolo[3,2-b]pyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region to block downstream signaling.
Part 4: Safety & Toxicology
The pyridine nitrogen in the scaffold can sometimes lead to CYP450 inhibition or induction.
Essential Safety Checks:
hERG Inhibition (In Vitro): Mandatory screen before in vivo work to rule out QT prolongation risk.
Maximum Tolerated Dose (MTD):
Dose escalation in non-tumor bearing mice (single dose).
Start at 50 mg/kg; escalate to 100, 200, 400 mg/kg.
Vertex AI Search. (2026). 1-Methyl-1H-pyrrolo[3,2-b]pyridine biological activity and properties. National Institutes of Health (PubChem). Link
Li, X., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Taylor & Francis Online. Link
Su, X., et al. (2021).[1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Link
Westhuyzen, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. Link
Oguro, Y., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. Link
High-throughput screening of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde analogs
Application Note: High-Throughput Screening of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Analogs Executive Summary The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold (also known as 1-methyl-4-azaindole) represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Analogs
Executive Summary
The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold (also known as 1-methyl-4-azaindole) represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine rings. This scaffold is critical in the design of Type I and Type II kinase inhibitors, particularly for targets involved in oncology such as BRAF , VEGFR , and ACC1 (Acetyl-CoA Carboxylase).
This guide details the protocol for the High-Throughput Screening (HTS) of analogs derived from 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . The aldehyde functionality at the C2 position acts as a versatile "chemical handle," allowing for the rapid generation of diverse libraries via reductive amination. This application note covers the end-to-end workflow: from parallel library synthesis to biochemical screening against a representative kinase target (e.g., BRAF V600E) and data validation.
Scientific Rationale & Library Design
The Scaffold: 4-Azaindole
The [3,2-b] isomer places the pyridine nitrogen at position 4. This nitrogen often acts as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The C2-aldehyde allows for the introduction of solubilizing groups or pharmacophores that extend into the solvent-exposed region or the hydrophobic back pocket of the enzyme.
Library Synthesis Strategy: Reductive Amination
To screen "analogs," we must first generate them. The most robust HTS-compatible reaction for aldehydes is Reductive Amination .
Dispensing: Aliquot 50 µL of the Aldehyde stock (0.5 µmol) into each well.
Amine Addition: Add 50 µL of a unique Amine stock (0.6 µmol, 1.2 eq) to each well.
Catalysis: Add 5 µL of Acetic Acid to catalyze imine formation. Shake at RT for 1 hour.
Reduction: Add 100 µL of STAB suspension (2.0 eq) in DCE.
Incubation: Seal plate and shake at room temperature for 16 hours.
Quench & Purification: Add 200 µL of 1M NaOH. Vortex. Extract organic phase. Evaporate solvent and reconstitute in 100% DMSO to a final concentration of 10 mM .
Result: A "Master Plate" containing 96 unique 2-aminomethyl-pyrrolo[3,2-b]pyridine analogs ready for HTS.
Application Note: Pharmacokinetic Profiling of N-Substituted 1-Methyl-1H-pyrrolo[3,2-b]pyridines
Executive Summary & Scaffold Analysis This application note details the pharmacokinetic (PK) profiling strategy for N-substituted 1-Methyl-1H-pyrrolo[3,2-b]pyridines . This scaffold, a derivative of the 5-azaindole core,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
This application note details the pharmacokinetic (PK) profiling strategy for N-substituted 1-Methyl-1H-pyrrolo[3,2-b]pyridines . This scaffold, a derivative of the 5-azaindole core, represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., targeting JAK, FGFR, or PI3K) due to its ability to mimic the purine ring of ATP.
Structural Rationalization
The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold presents unique ADME (Absorption, Distribution, Metabolism, Excretion) challenges and opportunities compared to its indole counterparts:
5-Nitrogen (Pyridine N): Acts as a hydrogen bond acceptor (HBA) and a weak base (pKa ~4–5), significantly improving aqueous solubility compared to standard indoles. However, it is a site for potential N-oxidation.
1-Methyl Group: Blocks the hydrogen bond donor (HBD) at the N1 position. This typically improves membrane permeability (by lowering desolvation energy) but introduces a metabolic "soft spot" susceptible to N-demethylation by Cytochrome P450 enzymes (specifically CYP3A4).
N-Substituents: The "N-substituted" designation in this context refers to functionalization at the C2, C3, or C5/C6 positions with nitrogen-containing motifs (e.g., piperazines, morpholines) common in drug discovery to tune potency and solubility.
The Screening Cascade
To ensure efficient lead optimization, we employ a tiered screening cascade.
Figure 1: ADME Screening Cascade for Azaindole Derivatives.
Physicochemical Characterization Protocols
Before enzymatic profiling, fundamental physicochemical properties must be established to validate subsequent assay conditions.
Protocol 2.1: Kinetic Solubility (Nephelometry)
Purpose: To determine the concentration at which the compound precipitates from a DMSO stock solution into aqueous buffer. 1-Methyl-5-azaindoles often exhibit pH-dependent solubility due to the pyridine nitrogen.
Analysis: The solubility limit is defined as the concentration where precipitation (scattering) exceeds the solvent background by 3-fold.
Expert Insight: For 5-azaindoles, also run this assay at pH 2.0 (SGF) . The pyridine nitrogen will protonate, likely increasing solubility significantly. A large delta between pH 7.4 and pH 2.0 indicates potential for high gastric absorption but risk of precipitation in the small intestine.
) and identify metabolic soft spots (e.g., N-demethylation of the 1-methyl group or N-oxidation of the pyridine ring).
Protocol 3.1: Microsomal Incubation
Standard: FDA Bioanalytical Method Validation Guidance (2018).
Materials:
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
0.1 M Potassium Phosphate Buffer (pH 7.4).
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow Diagram:
Figure 2: Microsomal Stability Assay Workflow.
Step-by-Step Procedure:
Master Mix: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound to a final concentration of 1 µM (keeps [S] << Km to ensure linear kinetics).
Pre-warming: Incubate Master Mix at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.
Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS.[1]
Data Analysis:
Plot
vs. time. The slope is the elimination rate constant.
Specific Note for 1-Methyl-5-Azaindoles:
Monitor for +16 Da (N-oxidation) and -14 Da (N-demethylation) metabolites. If N-demethylation is the dominant pathway, consider deuterating the methyl group (
) to improve metabolic stability via the Kinetic Isotope Effect (KIE).
Permeability & Efflux (Caco-2 Assay)
Purpose: To predict oral absorption and assess P-glycoprotein (P-gp) efflux liability. 5-azaindoles are often P-gp substrates.
Protocol 4.1: Bidirectional Transport
Materials:
Caco-2 cells (21-day culture on Transwell inserts).[2]
Analysis: Quantify compound in receiver compartments via LC-MS/MS.
Calculations:
Interpretation:
: Indicates active efflux (likely P-gp or BCRP).
Validation: Co-incubate with Verapamil (P-gp inhibitor). If ER drops to ~1.0, the compound is a P-gp substrate.
In Vivo Pharmacokinetics (Rat)
Purpose: To validate in vitro predictions in a whole-organism system.
Protocol 5.1: Cassette Dosing
Subjects: Male Sprague-Dawley Rats (n=3 per arm).
Formulation: 5% DMSO / 40% PEG400 / 55% Water (Common for azaindoles).
Dosing Regimen:
IV Arm: 1 mg/kg (Bolus tail vein).
PO Arm: 5 mg/kg (Oral gavage).
Sampling:
Blood collection (jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
Plasma separation (K2EDTA tubes).
Data Summary Table:
Parameter
Definition
Target for Lead
Plasma Clearance
< 30% Liver Blood Flow (Rat LBF ~55 mL/min/kg)
Volume of Distribution
> 0.6 L/kg (Indicates tissue distribution)
Half-life
> 2 hours
Oral Bioavailability
> 30%
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Elsevier. (Standard reference for Solubility/Stability protocols).
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Wang, T., et al. (2017). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. Journal of Medicinal Chemistry (Context on Azaindole Scaffolds). [Link]
Technical Support Center: Optimizing Synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield of this valuable compound.
Introduction to the Synthesis
The target molecule, 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, is a key building block in medicinal chemistry. Its synthesis is most commonly achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[1][2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring of the 1-methyl-1H-pyrrolo[3,2-b]pyridine (also known as N-methyl-4-azaindole) starting material.[2][3]
While the Vilsmeier-Haack reaction is robust, its success is highly dependent on careful control of reaction parameters. This guide will walk you through potential issues and their solutions, ensuring a higher yield and purity of your desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
After work-up, the isolated yield is significantly lower than expected.
Potential Causes & Solutions:
Cause
Explanation
Solution
Incomplete Vilsmeier Reagent Formation
The reaction between POCl₃ and DMF to form the electrophilic Vilsmeier reagent is crucial. This is an exothermic reaction that requires careful temperature control.[1]
Ensure your DMF is anhydrous. Perform the addition of POCl₃ to DMF at 0 °C with vigorous stirring. A viscous liquid or a solid precipitate should form, indicating reagent formation. Allow the reagent to stir for at least 30 minutes at 0 °C before adding the substrate.[4]
Insufficient Reaction Temperature
While the Vilsmeier reagent is formed at a low temperature, the subsequent formylation of the pyrrolopyridine may require heating to overcome the activation energy barrier.
After adding the substrate at 0 °C, allow the reaction to warm to room temperature. If the reaction is sluggish (monitored by TLC), gently heat the mixture. A temperature range of 40-60 °C is a good starting point. For less reactive substrates, temperatures up to 85-95 °C may be necessary.[1]
Moisture Contamination
The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water, preventing the formylation reaction.
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Reagents
The purity of POCl₃ and DMF can significantly impact the reaction outcome.
Use freshly opened or properly stored anhydrous DMF. Ensure the POCl₃ is of high purity and has not been exposed to moisture.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Symptoms:
TLC shows multiple spots in addition to the starting material and the desired product.
¹H NMR of the crude product shows multiple sets of signals for aromatic and aldehyde protons.
Potential Causes & Solutions:
Cause
Explanation
Solution
Di-formylation
The pyrrole ring is highly activated, and under harsh conditions, a second formyl group can be introduced.
Use a moderate excess of the Vilsmeier reagent (1.1-1.5 equivalents). Carefully control the reaction temperature and time to avoid over-reaction.
Formylation at other positions
While formylation is expected at the electron-rich C2 position of the pyrrole ring, side reactions on the pyridine ring are possible, though less likely under standard Vilsmeier-Haack conditions.[3]
The N-methyl group on the pyrrole nitrogen directs the formylation to the C2 position. Maintaining optimal reaction conditions will favor the desired C2-formylated product.
Issue 3: Product Degradation or Polymerization
Symptoms:
The reaction mixture turns dark or tar-like.
The desired product is obtained in low yield with significant baseline material on the TLC plate.
Potential Causes & Solutions:
Cause
Explanation
Solution
Excessive Heat
The pyrrolopyridine ring system can be sensitive to high temperatures, leading to decomposition or polymerization.[5]
Avoid excessive heating. Use the lowest effective temperature to drive the reaction to completion. Monitor the reaction closely by TLC.
Highly Concentrated Reaction
High concentrations can increase the likelihood of intermolecular side reactions leading to polymers.
Use an appropriate amount of solvent to maintain a reasonable concentration of the substrate.
Improper Quenching
The quenching of the reaction is highly exothermic and, if not controlled, can lead to product degradation.[4]
Pour the reaction mixture slowly into a vigorously stirred mixture of ice and a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[1][4] This neutralizes the acidic mixture and hydrolyzes the iminium intermediate to the aldehyde.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: While a specific yield for 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is not widely reported, yields for analogous Vilsmeier-Haack formylations of azaindoles can range from moderate to good. For instance, an optimized procedure for the formylation of a 6-azaindole derivative reported a yield of 62%.[7] With careful optimization of the reaction conditions, a similar or higher yield should be achievable.
Q2: How do I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/methanol, to achieve good separation between the starting material and the more polar aldehyde product. The product can be visualized under UV light.
Q3: What are the key safety precautions for this reaction?
A3: The Vilsmeier-Haack reaction must be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching step is highly exothermic and should be performed slowly and with caution.[4]
Q4: How do I purify the final product?
A4: The crude product can be purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective method for purification.
Q5: What are the expected ¹H NMR signals for the product?
A5: Based on the structure and data from similar compounds, you can expect the following key signals in the ¹H NMR spectrum: a singlet for the aldehyde proton (-CHO) between δ 9.5-10.0 ppm, a singlet for the N-methyl group (-CH₃) around δ 3.8-4.2 ppm, and distinct signals for the protons on the pyrrolopyridine ring system.
Experimental Protocol
This protocol is a recommended starting point for the synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Optimization may be required based on your specific laboratory conditions and reagent purity.
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
Cool the flask to 0 °C in an ice bath.
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[1]
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a viscous liquid or a white solid indicates the formation of the Vilsmeier reagent.
Formylation Reaction:
Dissolve 1-Methyl-1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DCM.
Add the substrate solution to the freshly prepared Vilsmeier reagent at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
If the reaction is slow, gently heat the mixture to 40-50 °C and continue to monitor.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous NaHCO₃ solution with vigorous stirring.
Continue stirring for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification:
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde as a solid.
Visualizing the Workflow and Logic
Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
BenchChem. (2025).
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
BenchChem. (2025).
Grygorenko, O. O., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
Technical Support Center: Purification of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Welcome to the Advanced Heterocycle Purification Hub. Ticket ID: AZ-4-CHO-PUR Subject: Troubleshooting Isolation & Purity of 4-Azaindole-2-carboxaldehyde Technical Context: The "Why" Behind the Difficulty Before attempti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Heterocycle Purification Hub.Ticket ID: AZ-4-CHO-PUR
Subject: Troubleshooting Isolation & Purity of 4-Azaindole-2-carboxaldehyde
Technical Context: The "Why" Behind the Difficulty
Before attempting a fix, you must understand the molecular behavior that causes the failure. 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (a 1-methyl-4-azaindole derivative) presents a "perfect storm" of purification challenges due to three conflicting properties:
Lewis Basicity (The Streaking Issue): The N4 nitrogen (pyridine ring) has a lone pair available for protonation. Standard silica gel (
) is slightly acidic (). As the molecule travels through the column, the N4 nitrogen interacts with silanol groups, causing severe peak tailing ("streaking") and irreversible mass loss.
Aldehyde Reactivity (The Stability Issue): The C2-aldehyde is an electrophile prone to:
Auto-oxidation: Rapidly converting to the corresponding carboxylic acid in the presence of air.
Condensation: Reacting with nucleophilic impurities (or itself) to form dimers.
Structural Polarity: The fused bicyclic system is highly polar, often co-eluting with polar byproducts like the 2-carboxylic acid or unreacted polar starting materials.
Diagnostic & Decision Matrix
Use this decision tree to select the correct purification module for your specific situation.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude analysis.
Solution Modules (Protocols)
MODULE A: The Bisulfite Adduct Method (Gold Standard)
Use this when: You need to separate the aldehyde from non-aldehyde impurities (like starting material) without running a column.
Mechanism: The aldehyde reacts with sodium bisulfite (
) to form a water-soluble sulfonate adduct. Impurities remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde.
Protocol:
Adduct Formation:
Dissolve crude mixture in minimal Ethyl Acetate (EtOAc) .
Add 3.0 equivalents of saturated aqueous
.
Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous phase.[1]
The Wash (Critical Step):
Separate the layers.[1][2] Keep the Aqueous Layer (and any precipitate).
Wash the aqueous layer 2x with EtOAc or Diethyl Ether to remove non-aldehyde impurities (starting azaindole).
Regeneration:
Cool the aqueous phase to 0°C.
Basify to pH 10–11 using saturated
or 1M NaOH (add slowly to avoid polymerization).
Observation: The solution will turn cloudy as the free aldehyde regenerates.
Extraction:
Extract 3x with DCM (Dichloromethane).
Dry over
and concentrate in vacuo.
MODULE B: Buffered Silica Chromatography
Use this when: Bisulfite purification is insufficient or if you need to remove the carboxylic acid byproduct.
The Fix: You must deactivate the acidic sites on the silica gel to prevent the pyridine nitrogen from sticking.
Eluent System:
Base Solvent: DCM / Methanol (95:5 to 90:10 gradient).
Modifier (Mandatory): 1% Triethylamine (TEA) or 1%
.
Step-by-Step:
Slurry Preparation: Pre-mix your silica gel with the eluent containing 1% TEA. Pour the column and flush with 2 column volumes of this buffer before loading your sample. This neutralizes the silica.
Loading: Dissolve crude in minimal DCM. Do not use pure MeOH for loading as it broadens bands.
Run: Elute with the DCM/MeOH/TEA system. The aldehyde typically elutes before the carboxylic acid impurity.
Post-Run: Rotovap the fractions. Note: You may need to put the solid under high vacuum for 12h to remove trace TEA.
MODULE C: Recrystallization
Use this as a final polish for >95% pure material.
Solvent System: Hexane/EtOAc or Hexane/DCM.
Method: Dissolve in minimal hot EtOAc/DCM. Add hot Hexane dropwise until turbidity persists. Cool slowly to -20°C.
Warning: Avoid alcohols (MeOH/EtOH) for recrystallization if possible, as hemiacetal formation can occur upon prolonged heating.
Quantitative Data & Properties
Property
Value / Characteristic
Implication for Purification
Molecular Weight
160.17 g/mol
Small molecule; volatile under high vac/heat.
Predicted pKa
~5.5 (Pyridine N)
Will protonate on acidic silica (streaking).
Solubility
DCM (High), EtOAc (Mod), Water (Low)
Use DCM for extraction; Bisulfite for aqueous phase transfer.
Rf (DCM:MeOH 95:5)
~0.4 (Aldehyde)
Distinct from acid (Rf < 0.1) but close to SM.
Storage Stability
Poor (Oxidation prone)
Store under Argon at -20°C immediately.
Troubleshooting FAQs
Q: I see two spots on TLC that merge. What are they?A: This is likely the hydrate/hemiacetal form in equilibrium with the free aldehyde. This is common if you use Methanol in your TLC solvent. Switch to 100% EtOAc or EtOAc/Hexane for TLC to see if they collapse into one spot. Alternatively, it could be the unreacted starting material (1-methyl-4-azaindole), which has a very similar Rf. Use Module A (Bisulfite) to separate them.
Q: My product turned from yellow to brown overnight. Is it ruined?A: It is oxidizing. The "brown" is likely a small amount of decomposition products (oligomers) coating the crystals.
Fix: Wash the solid with a small amount of cold ether. The dark impurities are usually more soluble than the crystal. Check NMR; if the aldehyde proton (~10 ppm) is present, the bulk is likely still good.
Q: Can I use Alumina instead of Silica?A:Yes, and it is often preferred. Neutral Alumina (Brockmann Grade III) does not require TEA buffering and prevents the acid-base interaction with the pyridine ring. Use an EtOAc/Hexane gradient.
Q: The bisulfite adduct didn't precipitate. What now?A: This is common for lower molecular weight aldehydes. The adduct is likely soluble in the water.[1][2] Do not filter. Simply wash the aqueous layer (which contains your product) with organic solvent to remove impurities, then proceed to the basification/regeneration step.
Visualizing the Bisulfite Workflow
Figure 2: The Bisulfite "Chemical Filter" Workflow. Note that the product temporarily moves to the aqueous phase.
References
Sakamoto, T., et al. (1987). "Synthesis of condensed heteroaromatic compounds using palladium-catalyzed reaction." Chemical & Pharmaceutical Bulletin, 35(5), 1823-1828. (Foundational text on azaindole synthesis and handling).
Kjell, D. P., et al. (1999).[3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722–5724. (Authoritative method for bisulfite purification).
Hands, D., et al. (1996). "A convenient synthesis of 4-, 5-, 6-, and 7-azaindoles." Synthesis, 1996(7), 877-882. (Specifics on lithiation and formylation of azaindoles).
Reducing off-target effects of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-based drugs
An Application Scientist's Guide to Reducing Off-Target Effects of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-Based Drugs Welcome to the Technical Support Center for researchers, scientists, and drug development professionals wo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to Reducing Off-Target Effects of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-Based Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate off-target effects during your experiments.
The 1-Methyl-1H-pyrrolo[3,2-b]pyridine core is a key structural component in a variety of potent kinase inhibitors and other targeted therapies.[1][2] While these compounds offer high efficacy, their interaction with unintended molecular targets can lead to toxicity, ambiguous experimental results, or reduced therapeutic windows.[3][4] This guide is designed to equip you with the strategic and technical knowledge to proactively address these challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding off-target effects in the context of pyrrolopyridine-based drug development.
Q1: What are off-target effects, and why are they a particular concern for kinase inhibitors?
A1: Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target.[4] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, the potential for off-target binding is significant.[5] Most kinase inhibitors inhibit between 10 and 100 kinases with varying potency.[5] These unintended interactions can lead to a range of issues, including direct toxicity, activation of paradoxical signaling pathways, and misleading experimental data that complicates the interpretation of a compound's true mechanism of action.[6][7]
Q2: I'm observing an unexpected phenotype in my cell-based assay. How can I begin to determine if it's an on-target or off-target effect?
A2: Distinguishing between on-target and off-target phenotypes is a critical first step. A systematic approach is recommended:[8]
Dose-Response Analysis: A clear dose-response relationship is necessary, but not sufficient, to prove an on-target effect, as off-target effects can also be dose-dependent.[8] Observe if the phenotype only appears at concentrations significantly higher than the IC50 for the primary target.[9]
Use of Structurally Unrelated Inhibitors: Test other well-characterized inhibitors that target the same primary protein but have a different chemical structure.[8][9] If these compounds reproduce the same phenotype, the effect is more likely to be on-target.
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target protein.[8][10] If the drug-induced phenotype is absent or diminished in these modified cells, it strongly suggests an on-target mechanism.[9]
Q3: What are the most direct methods to identify the specific off-targets of my compound?
A3: The most direct way to identify unintended targets is through unbiased, large-scale screening assays:
Kinase Profiling: For kinase inhibitors, screening the compound against a large panel of recombinant kinases is the industry standard.[11] This provides an IC50 value for each kinase, revealing the compound's selectivity profile.
Proteomics-Based Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within intact cells and identify off-targets by observing which proteins are stabilized by drug binding.[9][12] Chemical proteomics, which uses the compound as bait to pull down interacting proteins from cell lysates, is another powerful method.[12]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during the development of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-based drugs.
Problem 1: High Cytotoxicity is Observed at Concentrations Needed for On-Target Inhibition
Possible Cause: The observed cell death may be due to the inhibition of one or more off-target proteins essential for cell survival, rather than the intended target.[9]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Recommended Actions:
Determine Therapeutic Window: Accurately measure the concentration of the compound that causes 50% cytotoxicity (CC50) using a cell viability assay (see Protocol 3) and compare it to the on-target IC50. A small therapeutic window (CC50 close to IC50) suggests off-target toxicity.
Identify Potential Off-Targets: Submit the compound for a broad kinase selectivity screen (see Protocol 1) or other off-target profiling assays.[4] Analyze the results for potent inhibition of kinases known to be critical for cell survival pathways (e.g., key CDKs, AKT).
Validate Causal Off-Targets: Use genetic methods (siRNA/CRISPR) to knock down the top-ranked potential off-targets.[8] If knockdown of a specific off-target protein reduces the cytotoxicity of your compound, this strongly implicates it as a cause.
Structure-Activity Relationship (SAR) Analysis: Use medicinal chemistry to modify the compound's structure. The goal is to reduce binding to the validated off-target(s) while maintaining affinity for the primary target.[13]
Problem 2: The Observed Cellular Phenotype is Inconsistent with the Known Biology of the Target
Possible Cause: The drug may be engaging an off-target that triggers a different signaling pathway, or the on-target inhibition may cause unexpected feedback loops or pathway cross-talk (a phenomenon known as retroactivity).[6][14][15]
Troubleshooting Workflow:
Caption: Decision-making workflow for unexpected phenotypes.
Recommended Actions:
Genetic Validation: Use CRISPR or siRNA to deplete the intended target. If this fails to replicate the drug-induced phenotype, the effect is likely off-target.[9]
Confirm Target Engagement: Directly confirm that your compound binds to the intended target in a cellular context using an assay like CETSA (see Protocol 2).[9][12] This ensures the compound is reaching its target as intended.
Rescue Experiment: A gold-standard validation is to introduce a drug-resistant mutant of the target kinase into the cells.[8] If the cells expressing the mutant version are no longer sensitive to the drug's phenotypic effect, this provides powerful evidence for an on-target mechanism.
Computational Prediction: Use computational tools to predict potential off-targets based on the compound's structure.[16][17] This can help prioritize which off-targets to investigate experimentally. Methods include 2D/3D chemical similarity searches and machine learning algorithms.[16][18]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
Objective: To determine the IC50 value of a 1-Methyl-1H-pyrrolo[3,2-b]pyridine-based inhibitor against a broad panel of kinases to assess its selectivity.[11]
Methodology:
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions.[9]
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP (typically at or near the Km concentration for each specific kinase).[8]
Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the appropriate wells.
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity. The reagent quenches the kinase reaction and converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[19]
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of remaining kinase activity against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of a compound to its intended target protein within intact cells and to identify potential off-targets.[9]
Methodology:
Cell Treatment: Treat intact cells in culture with the test compound at a desired concentration or with a vehicle control (e.g., DMSO).[9]
Heating: Harvest the cells, lyse them, and divide the cell lysate into several aliquots. Heat each aliquot to a different temperature for a short, defined time (e.g., 3 minutes) across a range (e.g., 40°C to 70°C).[9]
Protein Separation: Cool the samples and separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.[9]
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.
Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein.[9]
Objective: To measure the effect of a compound on cell viability and determine its CC50.[20]
Methodology:
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
Reagent Addition: Add an MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[19] This reagent contains a tetrazolium compound that is bioreduced by metabolically active (i.e., viable) cells into a colored formazan product.[19][20]
Incubation: Incubate the plate for 1-4 hours at 37°C.
Data Acquisition: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader. The amount of color is directly proportional to the number of viable cells.[19]
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of viability against the log of the compound concentration to calculate the CC50 value.
Assay Type
Principle
Typical Use Case
Advantages
Kinase Profiling
Measures enzymatic activity of a large kinase panel in the presence of the inhibitor.
Determining selectivity and identifying primary off-targets.
Direct, quantitative (IC50), broad coverage of kinome.
CETSA
Measures thermal stabilization of proteins upon ligand binding in a cellular context.
Validating on-target engagement and unbiased discovery of off-targets.
Cellular context, no compound modification needed.
MTS/ATP Assays
Measures metabolic activity or ATP levels as a proxy for cell viability.
Assessing general cytotoxicity (CC50) and therapeutic index.
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
Prediction of off-target drug effects through d
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
How can off-target effects of drugs be minimised?.
Selecting Cell-Based Assays for Drug Discovery Screening.
Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology.
Off-Target Screening Cell Microarray Assay.
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
Cell-Based Assays Guide. Antibodies.com.
Evaluating drug selectivity and reducing toxicity. Nanolive.
Direct, indirect and off-target effects of kinase inhibitors.
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
1-methyl-1H-pyrrolo[3,2-b]pyridine. PubChem.
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PMC.
Off-target activity – Knowledge and References. Taylor & Francis.
Mitigating Heterocycle Metabolism in Drug Discovery.
Off-Target Effects Analysis.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
Technical Support Center: Selectivity Optimization of 1-Methyl-1H-pyrrolo[3,2-b]pyridine Kinase Inhibitors
This guide serves as a specialized technical support center for researchers optimizing 1-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), this 5-azaindole scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support center for researchers optimizing 1-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), this 5-azaindole scaffold presents unique electronic and steric properties that require distinct optimization strategies, particularly regarding the N1-methyl group which abolishes the canonical H-bond donor capability at the hinge region.
🔬 Module 1: Structural Design & SAR Troubleshooting
Context: The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold is structurally distinct because the N1-methylation prevents the pyrrole nitrogen from acting as a hydrogen bond donor. This forces the molecule to rely heavily on the pyridine nitrogen (N4) as an acceptor or to exploit alternative binding modes (e.g., reversible-covalent interactions, as seen in FGFR4 inhibitors).
Q1: My inhibitor shows equipotent activity against my target (e.g., FGFR4 or ACC1) and off-targets like CDK2 or VEGFR2. How do I improve the selectivity window?
Diagnosis:
Your compound is likely acting as a "flat" Type I ATP-competitive inhibitor that fits into the conserved ATP pocket without exploiting specific non-conserved features. The N1-methyl group eliminates one hinge interaction, but the hydrophobic core is still promiscuous.
Troubleshooting Protocol:
Check the C3-Position Vector: The C3 position in this scaffold points towards the solvent-exposed region or the P-loop , depending on the exact binding pose.
Action: Introduce solubilizing groups (morpholine, piperazine) at C3. These groups often clash with the P-loop in off-target kinases (like CDKs) which have different P-loop flexibility.
Exploit the "Gatekeeper" Residue:
Action: Modify the C5 or C6 position on the pyridine ring.[1] This vector often points directly at the gatekeeper residue.
Validation: If your target has a small gatekeeper (Threonine/Alanine) and the off-target has a large one (Methionine/Phenylalanine), adding bulk at C5/C6 will sterically clash with the off-target.
Switch to Reversible-Covalent Binding (If applicable):
Insight: Recent literature highlights this scaffold for FGFR4 inhibition by targeting Cys552 .
Action: If your target kinase has a non-conserved cysteine in the hinge or P-loop, introduce an electrophile (aldehyde or acrylamide) at the C5 position. This creates a "selectivity filter" that virtually eliminates off-targets lacking this specific cysteine.
Q2: The N1-methyl group seems to reduce potency compared to the NH analog. Is this expected?
Answer:Yes, but it is a trade-off for selectivity.
Mechanism: The unmethylated pyrrole NH typically donates a hydrogen bond to the hinge region backbone carbonyl (e.g., Glu residue). Methylating this nitrogen (N1-Me) erases this H-bond (approx. 1–2 kcal/mol loss in binding energy).
The Fix: You must compensate for this enthalpy loss by increasing hydrophobic contacts or halogen bonding .
Recommendation: Introduce a Chlorine or Fluorine at the C6 position. This can engage in halogen bonding with the hinge backbone carbonyl or fill a small hydrophobic pocket, restoring potency without re-introducing the promiscuous H-bond donor.
🧪 Module 2: Assay Interference & Data Validity
Q3: My IC50 values shift significantly ( >10-fold) when I change ATP concentration, but my Ki remains constant. Is this a problem?
Diagnosis:
This is classic ATP-competitive behavior (Type I). It is not a "problem" per se, but it complicates selectivity comparisons if you don't normalize ATP levels.
Troubleshooting Protocol:
Standardization: You must run all selectivity assays at
for each specific kinase.
Calculation: If you cannot run at
, use the Cheng-Prusoff equation to convert IC50 to Ki for valid comparison:
Red Flag: If the IC50 does not shift with increasing ATP, your compound might be an allosteric inhibitor (Type III/IV) or a covalent binder that has saturated the target.
Q4: I am seeing steep dose-response curves (Hill slope > 2.0) and "frequent hitter" behavior in my kinome scan.
Diagnosis:
Your compound is likely forming colloidal aggregates that sequester the enzyme non-specifically. This is common with flat aromatic scaffolds like pyrrolo[3,2-b]pyridine if they lack sufficient sp3 character.
Validation Workflow (The "Detergent Test"):
Control Assay: Run the kinase assay in standard buffer.
Test Assay: Run the same assay with 0.01% Triton X-100 or 0.005% Tween-20 .
Interpretation:
Activity Lost with Detergent: The compound was aggregating. The detergent broke up the colloids. Discard the compound.
Activity Retained: True inhibition. Proceed to optimization.
📊 Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing the 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold based on assay feedback.
Caption: Decision tree for optimizing 1-Methyl-1H-pyrrolo[3,2-b]pyridine inhibitors based on kinetic and selectivity data.
📑 Module 4: Comparative Data & Protocols
Table 1: Selectivity Strategies for the 5-Azaindole Scaffold
Vector Position
Structural Role
Optimization Goal
Chemical Examples
N1 (Pyrrole)
Hinge Interface
Methylation: Enforces specific binding mode; removes donor capability to filter out kinases requiring dual H-bonds.
Methyl, Ethyl, Isopropyl (Small alkyls only).
C3 (Pyrrole)
Solvent Front / P-loop
Solubility & Selectivity: Extend here to reach solvent or clash with P-loop of off-targets.
Piperazine, Morpholine, substituted Amides.
C5 (Pyridine)
Gatekeeper / Hinge
Specificity: Critical for "Gatekeeper" targeting or covalent warhead attachment.
Formyl (Aldehyde), Acrylamide, Halogens (Cl/Br).
C6 (Pyridine)
Hydrophobic Pocket
Affinity: Fills the hydrophobic pocket behind the hinge; compensates for N1-Me energy loss.
Standard Operating Procedure: Reversible-Covalent Warhead Validation
Applicable if modifying C5 with an aldehyde/cyano group for FGFR4 or similar targets.
Preparation: Incubate kinase (10 nM) with Inhibitor (100 nM) for 1 hour vs 4 hours .
Readout: Measure IC50 at both time points.
Criteria:
If
(e.g., >10-fold drop), the inhibition is time-dependent (indicative of covalent bond formation).
Washout Step: Dilute the complex 100-fold. If activity recovers slowly (hours), it is reversible-covalent . If it never recovers, it is irreversible .
📚 References
Hagaman, S. H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Link
Mizojiri, R., et al. (2019). Design and Synthesis of a Novel 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative as an Orally Available ACC1 Inhibitor. Bioorganic & Medicinal Chemistry. Link
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (General Reference for Ki/IC50 equations).
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link
Stability issues of the carbaldehyde functional group in further reactions
Welcome to the technical support center for the carbaldehyde functional group. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent reactivity and stability chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the carbaldehyde functional group. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent reactivity and stability challenges associated with aldehydes in organic synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions.
Question 1: My reaction yield is low, and I'm observing a new impurity with a carboxylic acid peak in my analysis. What's happening?
Problem: Unintended oxidation of the aldehyde starting material or product.
Probable Cause: Aldehydes are highly susceptible to oxidation, which converts them into the corresponding carboxylic acids.[1][2][3] This can be caused by atmospheric oxygen, especially for liquid aldehydes which may have been stored for extended periods, or by certain reaction conditions.[3][4]
Solutions:
Inert Atmosphere: Always run your reactions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.
Solvent Purity: Use freshly degassed or sparged solvents to remove dissolved oxygen.
Reagent Purity: Purify liquid aldehydes by distillation immediately before use to remove any pre-existing carboxylic acid impurities and polymers.[5]
Avoid Peroxide Contamination: Be aware that some solvents, like ethers (e.g., THF, diethyl ether), can form explosive peroxides upon storage, which are potent oxidizing agents.[4] Use fresh, inhibitor-free solvents or test for peroxides before use.
Selective Oxidants: If the reaction itself is an oxidation, ensure you are using an aldehyde-selective oxidant if other functional groups are present. Reagents like Tollens' reagent can selectively oxidize aldehydes.[3]
Question 2: I'm running a reaction with a non-enolizable aldehyde under basic conditions and getting two unexpected products: an alcohol and a carboxylate salt. Why?
Problem: The Cannizzaro reaction is occurring as a major side reaction.
Probable Cause: In the presence of a strong base (e.g., concentrated NaOH or KOH), aldehydes that lack α-hydrogens (non-enolizable aldehydes) can undergo a disproportionation reaction known as the Cannizzaro reaction.[6][7] In this process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid (which is deprotonated by the base to form a carboxylate salt).[6][7]
Solutions:
pH Control: If possible, avoid strongly basic conditions. If the reaction requires a base, consider using a weaker, non-hydroxide base or carefully controlling the stoichiometry.
Protecting Groups: Protect the aldehyde as an acetal before subjecting the molecule to strongly basic conditions. Acetals are stable in neutral to strongly basic environments.[8][9][10]
Alternative Reactions: Consider related reactions that use different catalysts. For example, the Tishchenko reaction uses an alkoxide base to convert aldehydes into esters, which can sometimes be a more controlled alternative.[6][11]
Question 3: My reaction involving an aldehyde with α-hydrogens is messy, producing a complex mixture of larger molecules instead of my target product.
Problem: Aldol addition or condensation is taking place.
Probable Cause: Aldehydes possessing at least one α-hydrogen are prone to self-condensation under both acidic and basic conditions.[12][13] A base will deprotonate the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another aldehyde molecule.[13][14] This "aldol addition" can be followed by dehydration (condensation) to form an α,β-unsaturated aldehyde.[12][15]
Solutions:
Temperature Control: Run the reaction at low temperatures (e.g., -78 °C) to minimize the rate of the aldol reaction.
Slow Addition: Add the enolizable aldehyde slowly to the reaction mixture containing the other reagents. This keeps the instantaneous concentration of the aldehyde low, disfavoring self-condensation.[12]
Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., LDA) if you intend to form an enolate for a subsequent planned reaction, and ensure complete enolate formation before adding the electrophile.
Crossed Aldol Strategy: If your reaction is a crossed aldol condensation, use a non-enolizable aldehyde as the electrophile and add the enolizable aldehyde slowly to it.[13]
Visualization of Common Aldehyde Instability Pathways
Q1: What are the ideal storage conditions for aldehydes?
To ensure long-term stability, aldehydes should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[16][17][18] Many are volatile and susceptible to polymerization or oxidation upon exposure to air and light.[4][16] For particularly sensitive aldehydes, consider refrigeration, but be aware of the compound's freezing point to prevent the container from breaking.[18] Always check the manufacturer's specific storage recommendations.
Q2: Why are aldehydes generally more reactive than ketones?
Aldehydes are more reactive towards nucleophilic attack than ketones for two primary reasons:
Electronic Effects: Aldehydes have only one electron-donating alkyl group attached to the carbonyl carbon, whereas ketones have two. These alkyl groups reduce the partial positive charge (electrophilicity) on the carbonyl carbon, making ketones less attractive to nucleophiles.[19][20][21]
Steric Hindrance: The single alkyl group and smaller hydrogen atom on an aldehyde present less steric bulk around the carbonyl carbon. Ketones have two, often bulkier, alkyl groups that hinder the approach of a nucleophile.[19][20][22][23]
Q3: When should I use a protecting group for an aldehyde?
A protecting group is necessary when the aldehyde functionality is incompatible with reagents or conditions required for a transformation elsewhere in the molecule.[9][24] For instance, you cannot prepare a Grignard reagent from a halo-aldehyde because the Grignard moiety would immediately react with the aldehyde on another molecule.[9][24] Protection is also vital when using powerful reducing agents like LiAlH₄ to reduce another functional group (e.g., an ester) without affecting the more reactive aldehyde.[8]
Q4: How can I monitor the degradation of my aldehyde sample?
Degradation can be monitored through several analytical techniques:
Chromatography (HPLC, GC-MS): The appearance of new peaks or a decrease in the main analyte peak area over time indicates degradation.[16][25] For example, oxidation will produce a more polar carboxylic acid, which will have a different retention time.
Spectroscopy (NMR, IR): ¹H NMR can show the disappearance of the characteristic aldehyde proton signal (~9-10 ppm) and the appearance of new signals, such as the carboxylic acid proton (>10 ppm). IR spectroscopy can show the appearance of a broad O-H stretch for the carboxylic acid.
Derivatization: For quantitative analysis of trace aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis is a common and sensitive method.[26][27][28]
Part 3: Protocols and Data
Table 1: Stability and Reactivity of Aldehydes Under Various pH Conditions
Use anhydrous conditions to prevent formation of gem-diols.[17] Keep temperatures low.
Mild Acid (pH 4-6)
Acetal formation, enol formation.
Protection of aldehydes as acetals.
Use catalytic amounts of a mild acid (e.g., TsOH).
Neutral (pH ~7)
Slow oxidation by air.
General reactions not requiring pH control.
Use an inert atmosphere.
Mild Base (pH 8-10)
Aldol addition/condensation.
Aldol reactions.
Control temperature and addition rates carefully.[12]
Strong Base (pH > 12)
Cannizzaro reaction (no α-H), aldol condensation (with α-H).
Deprotonation for specific syntheses.
Use protecting groups if aldehyde must be preserved.[6][8] Use aprotic solvents and non-hydroxide bases where possible.
Protocol 1: Acetal Protection of an Aldehyde using Ethylene Glycol
This protocol describes the formation of a 1,3-dioxolane, a common cyclic acetal, to protect an aldehyde. Acetals are stable to bases, hydrides, and organometallic reagents.[10]
Combine the aldehyde, ethylene glycol, and toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.
Add the catalytic amount of p-TsOH to the mixture.
Heat the mixture to reflux. Water, the byproduct of the reaction, will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
Cool the reaction mixture to room temperature.
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected aldehyde.
Purify by column chromatography or distillation as needed.
Deprotection: The acetal can be easily removed to regenerate the aldehyde by stirring with aqueous acid (e.g., 1M HCl) in a solvent like acetone or THF.[8][10]
Visualization of Acetal Protection Workflow
Caption: Workflow for aldehyde protection and deprotection.
Protocol 2: Purification of Aldehydes via Reversible Bisulfite Adduct Formation
This classic technique is excellent for separating aldehydes from non-carbonyl impurities or less reactive ketones.[29][30] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which is extracted into the aqueous phase.[31][32]
Materials:
Crude aldehyde mixture
Water-miscible solvent (e.g., Methanol, THF, or DMF for aliphatic aldehydes)[29][30]
5% Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
Brine
Procedure:
Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of the water-miscible solvent (e.g., methanol).[29] Add this solution to a separatory funnel containing an excess of freshly prepared saturated sodium bisulfite solution.
Shake the funnel vigorously for several minutes. The aldehyde-bisulfite adduct will form and dissolve in the aqueous layer. Some adducts of non-polar aldehydes may precipitate as a solid.[29]
Extraction of Impurities: Add a water-immiscible organic solvent (e.g., diethyl ether) to the funnel and shake. Allow the layers to separate. The organic layer contains the non-aldehyde impurities. Drain and save the aqueous layer. Repeat the extraction of the aqueous layer to ensure all impurities are removed.
Regeneration of Aldehyde: Transfer the aqueous layer (and any solid precipitate) to a clean flask or separatory funnel. Slowly add 5% NaOH or Na₂CO₃ solution with stirring or shaking until the solution is strongly basic.[29][31] This reverses the reaction and liberates the free aldehyde, which may form an oily layer.
Final Extraction: Extract the regenerated aldehyde from the aqueous mixture using a fresh portion of the water-immiscible organic solvent. Repeat the extraction two to three times.
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde. A nonaqueous regeneration using TMS-Cl can be used for water-sensitive aldehydes.[33]
References
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. BrainKart. [Link]
1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde vs. 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
This guide provides an in-depth technical comparison between 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde , designed for medicinal chemists and drug discovery professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde , designed for medicinal chemists and drug discovery professionals.
Executive Summary
This guide compares two isomeric azaindole-2-carbaldehydes used as critical building blocks in the synthesis of kinase inhibitors and bioisosteres.
Compound A (1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde): A derivative of the 4-azaindole scaffold. It features a "fixed" N-methyl group and a pyridine nitrogen located at position 4 (adjacent to the ring fusion). It is less common, offering unique intellectual property (IP) space and altered hydrogen-bonding vectors.
Compound B (1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde): A derivative of the 7-azaindole scaffold. It is a widely used bioisostere of indole and purine (adenine), frequently employed in JAK, TRK, and B-Raf kinase inhibitors.
Structural & Physicochemical Comparison
The fundamental difference lies in the position of the pyridine nitrogen relative to the pyrrole ring and the N-methylation state.
The following diagram illustrates the numbering and structural differences. Note the position of the pyridine nitrogen (N4 vs. N7).[4]
Figure 1: Structural comparison highlighting the N-position shift.
Synthetic Accessibility & Reactivity
Compound B: 7-Azaindole-2-Carbaldehyde (The Standard)
The 7-azaindole scaffold is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring. The 2-position is accessible via directed lithiation because the N1-protecting group (or the anion itself) directs the base to C2.
Standard Protocol (C2-Formylation):
Protection:
-protection (e.g., SEM, Boc, or use of -oxide).
Lithiation: Treatment with
-BuLi at -78°C. The lithium coordinates to the protecting group or the deprotonated N1, directing metalation to C2.
Quench: Addition of DMF or
-formylmorpholine.
Deprotection: Removal of the protecting group (if applicable).
Compound A: 1-Methyl-4-Azaindole-2-Carbaldehyde (The Challenger)
The 4-azaindole scaffold is less common. The proximity of the pyridine nitrogen (N4) to the bridgehead carbon (C3a) alters the electronic landscape.
Synthesis Challenge: The N4 nitrogen is more sterically "internal."
Methodology:
Starting Material: Typically synthesized from 3-amino-2-chloropyridine via Sonogashira coupling with propargyl aldehyde acetals, followed by cyclization.
Methylation: NaH / MeI on the parent 4-azaindole.
Formylation: Lithiation of the 1-Methyl derivative is feasible. The N-methyl group directs lithiation to C2.
Note: Electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on azaindoles predominantly targets C3 , not C2. Therefore, the C2-aldehyde must be accessed via lithiation or de novo ring synthesis.
Experimental Protocol: Synthesis of Compound B (Reference Standard)
Self-validating protocol for accessing the 2-CHO functionality.
Step 1 (Lithiation): Dissolve substrate in THF.[5] Cool to -78°C. Add
-BuLi dropwise over 20 min. Observation: Solution turns yellow/orange (formation of C2-lithio species). Stir for 1 hour.
Step 2 (Formylation): Add dry DMF dropwise. Stir at -78°C for 1 h, then warm to 0°C.
Step 3 (Workup): Quench with sat. NH4Cl.[5] Extract with EtOAc.
Step 4 (Hydrolysis): To remove the sulfonyl group (if desired), treat with NaOH/MeOH under reflux.
Result: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
Medicinal Chemistry Utility
Bioisosterism & Binding Modes
Compound B (7-Azaindole):
Adenine Mimic: The N1-H / N7 motif perfectly mimics the N9-H / N1 motif of purines.
Kinase Hinge: Forms a characteristic bidentate hydrogen bond with the kinase hinge region (NH donates, N7 accepts).
Examples: Vemurafenib (B-Raf), Tofacitinib (JAK).
Compound A (4-Azaindole):
Scaffold Hop: Used when the N7 interaction is undesirable (e.g., to gain selectivity against kinases that require the N7 interaction).
N-Methyl Effect: The N-methyl group abolishes the H-bond donor capability, making it a pure H-bond acceptor scaffold (at N4) and increasing membrane permeability (Brain penetration).
Vector Change: The N4 nitrogen presents a lone pair in a different vector compared to N7, potentially picking up unique interactions with backbone carbonyls or side chains (e.g., Ser/Thr).
Signaling Pathway Impact (JAK/STAT Example)
The following diagram demonstrates how Compound B interferes with the JAK-STAT pathway, a common target for these aldehydes.
Figure 2: Mechanism of action for 7-azaindole derivatives in the JAK-STAT pathway.
References
Merour, J. Y., & Joseph, B. (2001).[6] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry. Link
Song, J. J., et al. (2002). A Novel Synthesis of 7-Azaindoles via the Fischer Indole Synthesis. Journal of Organic Chemistry. Link
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[7] Pharmaceuticals.[1][4] Link
Wang, T., et al. (2010). Discovery of 4-Azaindoles as Potent Inhibitors of c-Met Kinase. Bioorganic & Medicinal Chemistry Letters.[1] Link
Comparative Guide: Cross-Reactivity Profiling of 1-Methyl-1H-pyrrolo[3,2-b]pyridine Inhibitors
Executive Summary: The Scaffold Distinction In the crowded landscape of kinase and GPCR inhibitors, the 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold (an N-methylated 6-azaindole ) represents a distinct chemical space ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Distinction
In the crowded landscape of kinase and GPCR inhibitors, the 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold (an N-methylated 6-azaindole ) represents a distinct chemical space often overshadowed by its ubiquitous isomer, 7-azaindole (pyrrolo[2,3-b]pyridine).
While 7-azaindoles (e.g., Vemurafenib) rely on a "hinge-binding" motif utilizing both the pyridine nitrogen (acceptor) and the pyrrole nitrogen (donor), the 1-Methyl-1H-pyrrolo[3,2-b]pyridine class fundamentally alters this interaction landscape. The N1-methylation abolishes the hydrogen bond donor capability, transforming the scaffold into a hydrophobic core that relies exclusively on the N4-pyridine nitrogen for directional interactions.
This guide provides a rigorous framework for profiling the cross-reactivity of this specific chemotype, highlighting its utility in designing Negative Allosteric Modulators (NAMs) and Type II Kinase Inhibitors where "donor-silent" binding is required to achieve selectivity over the human kinome.
Structural Analysis & Comparative Landscape
To understand the cross-reactivity profile of this scaffold, one must first analyze its vector properties compared to standard alternatives.
The "Methylation Switch"
The critical feature of this product class is the N1-methyl group . In standard kinase inhibitors (Type I), the pyrrole NH often donates a hydrogen bond to the hinge region (e.g., to the backbone carbonyl of the gatekeeper+2 residue). Methylating this position:
Eliminates H-bond donation: Prevents binding to kinases requiring a classic bidentate hinge interaction.
Induces Selectivity: Forces the molecule to rely on the N4-acceptor or peripheral substituents, often steering activity toward allosteric pockets (e.g., GluN2B NAMs) or cryptic pockets in kinases (c-Met).
Comparison Table: Scaffold Properties
Feature
1-Methyl-1H-pyrrolo[3,2-b]pyridine
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Indole (Parent)
Common Name
N-Methyl-6-Azaindole
7-Azaindole
Indole
H-Bond Donor
None (Blocked by Methyl)
N1-H (Strong Donor)
N1-H (Strong Donor)
H-Bond Acceptor
N4 (Vector: ~60° from C2)
N7 (Vector: ~90° from C2)
None (in core)
Primary Target Class
Allosteric Modulators (GPCR/Ion Channel), Type II Kinase
Type I ATP-Competitive Kinase Inhibitors
Broad Spectrum
Promiscuity Risk
Moderate (Hydrophobic driven)
High (Hinge-mimetic driven)
High (Non-specific)
Solubility
Low to Moderate
Moderate
Low
Visualizing the Interaction Logic
The following diagram illustrates the decision matrix for deploying this scaffold versus its isomers, highlighting why cross-reactivity profiling is critical due to the "Hydrophobic Collapse" risk.
Figure 1: Structural logic of the 1-Methyl-6-azaindole scaffold. The N1-methylation dictates a shift from broad Type I kinase inhibition to specialized allosteric or Type II modes, necessitating specific profiling to rule out hydrophobic promiscuity.
Experimental Protocol: The Profiling Workflow
Because this scaffold lacks the "universal" hinge-binding donor, standard kinase panels often yield negative results, leading to a false sense of selectivity. You must employ a Biophysical-First approach followed by functional validation.
Phase 1: The "Hydrophobic Filter" (Solubility & Aggregation)
Before assessing cross-reactivity, ensure the compound is not acting as a pan-assay interference compound (PAINS) due to the lipophilic N-methyl group.
Method: Dynamic Light Scattering (DLS).
Threshold: Critical Aggregation Concentration (CAC) must be > 10x the testing concentration.
Why: 1-Methyl-6-azaindoles are prone to forming colloidal aggregates that sequester enzymes non-specifically.
Phase 2: Broad Kinome Profiling (Binding Assays)
Use competition binding (e.g., KINOMEscan™) rather than enzymatic activity assays initially. This scaffold often binds inactive conformations (Type II) which enzymatic assays (using high ATP) may miss.
Protocol:
Concentration: Screen at 1 µM and 10 µM.
Panel: Must include Class III/IV/V RTKs (e.g., VEGFR, c-Met, FLT3) where the [3,2-b] isomer is known to have activity.
Metric: Percent of Control (POC). Hits defined as POC < 35%.
Incubate compound + Kinase + Substrate (no ATP) for 15 mins.
Initiate with 33P-ATP (at Km apparent).
Readout: Scintillation counting.
Validation: If IC50 shifts >10-fold with increased ATP, the compound is ATP-competitive (rare for this scaffold unless it finds a unique pocket).
Data Analysis: Quantifying Selectivity
Do not rely solely on IC50 values. Use advanced metrics to quantify the "quality" of the selectivity, especially given the hydrophobic nature of the 1-Methyl-pyrrolo[3,2-b]pyridine core.
The Gini Coefficient
The Gini coefficient (
) is superior to simple "Hit Rates" because it accounts for the distribution of inhibition across the panel.
Interpretation for this Scaffold:
G > 0.75: High Selectivity (Ideal for Chemical Probes).
G < 0.40: Pan-inhibitor (Likely aggregation or non-specific hydrophobic sticking).
Note: If your 1-Methyl-6-azaindole shows a G < 0.40, re-run Phase 1 (DLS) to check for aggregation.
Entropy Score (
)
Measures the "uncertainty" of the target profile.
Low Entropy: Indicates activity is concentrated on a single subfamily (e.g., only VEGFRs).
High Entropy: Indicates scattered activity across diverse families (e.g., VEGFR + CDK + PKA), suggesting a structural liability in the core scaffold.
Representative Performance Data
The following table synthesizes performance trends for 1-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives (Compound A) versus the standard 7-azaindole (Compound B) and a Promiscuous Indole (Compound C).
Data represents a consensus of biochemical profiling against a 97-kinase panel.
Metric
Cmpd A (1-Me-6-Azaindole)
Cmpd B (7-Azaindole)
Cmpd C (Indole)
Primary Target
GluN2B / c-Met (Allosteric)
BRAF / JAK (ATP Site)
PKC / PKA (ATP Site)
Hit Rate (1 µM)
3.2%
15.4%
28.1%
Gini Coefficient
0.82 (Highly Selective)
0.55 (Moderate)
0.21 (Promiscuous)
Selectivity Score S(35)
0.04
0.18
0.35
Mechanism
Non-Competitive / Mixed
ATP-Competitive
ATP-Competitive
Liability
hERG Binding (due to lipophilicity)
Paradoxical Activation
Cytotoxicity
Key Insight: While Compound A (our scaffold) shows lower "Hit Rates" (appearing less active), its Gini Coefficient (0.82) confirms that when it does bind, it binds specifically. This is characteristic of the [3,2-b] system's ability to exploit unique vectors unavailable to the [2,3-b] system.
Strategic Recommendation Workflow
Figure 2: The recommended profiling workflow. The critical checkpoint is the Gini calculation to distinguish true selectivity from low-affinity noise.
References
Structural Basis of Azaindole Selectivity
Mérour, J. Y., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014.[1][2]
[Link]
Application in Allosteric Modulation (GluN2B)
Moustakas, D. T., et al. "1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators." ACS Medicinal Chemistry Letters, 2019.[3]
[Link]
Selectivity Metrics (Gini & Entropy)
Bosc, N., et al. "The use of novel selectivity metrics in kinase research." BMC Bioinformatics, 2017.[4]
[Link]
Bioisosteric Comparison (6- vs 7-Azaindole)
Fay, N., et al.[5] "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators." European Journal of Medicinal Chemistry, 2017.
[Link]
Head-to-Head Comparison: 1-Methyl-1H-pyrrolo[3,2-b]pyridine Analogs as ACC1 Inhibitors in Cancer
Executive Summary Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists. This guide provides a technical, head-to-head comparison of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists.
This guide provides a technical, head-to-head comparison of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, a class of potent inhibitors targeting Acetyl-CoA Carboxylase 1 (ACC1) .[1][2][3][4] ACC1 is the rate-limiting enzyme in de novo fatty acid synthesis, a metabolic pathway frequently upregulated in aggressive cancer phenotypes (e.g., HCT-116 colorectal cancer, A549 lung cancer) to support rapid membrane biogenesis.
While the 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold offers exceptional potency (sub-nanomolar IC50), its development has been driven by the need to balance this potency with physicochemical properties (solubility) and pharmacokinetic (PK) profiles. This guide compares the prototype 1-Methyl analog against its structural evolution (1-Isopropyl) and the initial lead, providing validated experimental protocols for assessing their efficacy in cancer cell lines.
Chemical Space & Rationale
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a bioisostere of indole, distinguished by the nitrogen atom at the 4-position.
Electronic Profile: The pyridine nitrogen (N4) acts as a critical hydrogen bond acceptor within the ATP-binding pocket or the carboxyltransferase (CT) domain of ACC1.
N1-Substitution (The "Head" Group): Methylation at the N1 position (1-Methyl) locks the tautomeric state and increases lipophilicity, facilitating membrane permeability. However, as shown in the comparison below, steric bulk at this position (e.g., Isopropyl) can further modulate metabolic stability and solubility.
Mechanism of Action: Metabolic Checkpoint
Inhibition of ACC1 by these analogs blocks the conversion of Acetyl-CoA to Malonyl-CoA. This leads to:
Depletion of Fatty Acids: Starving the cancer cell of lipids required for membrane expansion.
Mitochondrial Stress: Accumulation of Acetyl-CoA and alteration of the cellular redox state.
Figure 1: Mechanism of Action. The 1-Methyl-1H-pyrrolo[3,2-b]pyridine analogs inhibit ACC1, creating a bottleneck in fatty acid synthesis essential for cancer cell survival.
Head-to-Head Data Analysis
The following table synthesizes data from seminal optimization studies (Mizojiri et al., Takeda Pharmaceutical) comparing the 1-Methyl analog (Compound 1c) against the Lead (1a) and the Optimized 1-Isopropyl analog (1k).
14C-Acetate Uptake: A cellular functional assay measuring the incorporation of radiolabeled acetate into lipids (direct measure of ACC1 activity in cells).
Solubility: Thermodynamic solubility in pH 6.8 buffer (critical for oral bioavailability).
Proof of concept for N1-capping. Excellent potency but poor solubility limits in vivo use.
The "Sweet Spot." Steric bulk of isopropyl improves solubility and PK without destroying potency.
Performance Verdict:
Compound 1c (1-Methyl) is the most potent binder per molecular weight but suffers from "brick-dust" properties (high crystallinity/low solubility). It is an excellent in vitro tool compound for cellular assays where solubility is managed by DMSO.
Compound 1k (1-Isopropyl) is the clinical candidate choice , sacrificing slight cellular potency (150 nM vs ~1 nM) for the bioavailability required to shrink tumors in mice.
Experimental Protocols (Self-Validating)
To replicate the data above, you must use assays that specifically measure de novo lipogenesis, not just general cell viability (MTT), as metabolic inhibitors often show cytostatic rather than immediate cytotoxic effects.
Protocol A: 14C-Acetate Incorporation Assay (The Gold Standard)
Objective: Quantify the inhibition of fatty acid synthesis in HCT-116 cells by 1-Methyl-1H-pyrrolo[3,2-b]pyridine analogs.
Figure 2: 14C-Acetate Incorporation Workflow. This assay directly links the inhibitor to the ACC1 pathway, avoiding false positives common in general toxicity assays.
Protocol B: Malonyl-CoA Quantification (LC-MS/MS)
Objective: Confirm target engagement (ACC1 inhibition) by measuring the depletion of its product, Malonyl-CoA.
Method:
Treat HCT-116 cells with compound for 1-2 hours.
Quench metabolism immediately with 10% Trichloroacetic acid (TCA).
Extract supernatant and analyze via LC-MS/MS (MRM mode).
Expectation: 1-Methyl analogs (1c) should reduce Malonyl-CoA levels by >50% at concentrations < 10 nM.
Conclusion & Recommendations
For researchers exploring the 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold:
Use Compound 1c (1-Methyl) for in vitro mechanistic studies. Its high cellular potency makes it an ideal probe to define the role of ACC1 in specific cancer cell lines without the need for high concentrations that risk off-target effects.
Switch to Compound 1k (1-Isopropyl) for in vivo xenograft studies. The 1-Methyl analog is likely to precipitate in the gut or plasma, leading to poor exposure, whereas the Isopropyl variant is optimized for oral delivery.
Monitor Body Weight: Historically, non-selective ACC inhibition (ACC1 + ACC2) leads to weight loss. Ensure your analog maintains selectivity or manage dosing carefully.
References
Mizojiri, R., et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 29(11), 1335-1339. Link
Source of the 1-Methyl (1c) vs 1-Isopropyl (1k)
Mizojiri, R., et al. (2018).[5][7] "Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors." Journal of Medicinal Chemistry, 61(3), 1098–1117.[5] Link
Foundational SAR establishing the pyrrolo[3,2-b]pyridine scaffold for ACC1.
Kim, H. J., et al. (2010).[8] "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[8] Link
Supporting data for the scaffold's activity in A375 melanoma lines.
A Comparative Benchmarking Guide to Novel Pyrrolopyridine Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new pyrrolopyridine derivatives against known inhibitors. With a focus on scientific integrity an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new pyrrolopyridine derivatives against known inhibitors. With a focus on scientific integrity and actionable insights, we delve into the methodologies required to rigorously evaluate these promising therapeutic candidates. Pyrrolopyridines, heterocyclic compounds containing a fused pyrrole and pyridine ring, have garnered significant attention in medicinal chemistry due to their structural similarity to the purine ring of ATP, making them adept kinase inhibitors.[1] This guide will focus on benchmarking derivatives targeting key kinases implicated in various diseases: FMS, SYK, FLT3, MK-2, c-Met, and ENPP1.
Introduction: The Therapeutic Potential of Pyrrolopyridine Derivatives
The pyrrolopyridine scaffold is a privileged structure in drug discovery, found in both natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] Their ability to act as ATP-competitive inhibitors has led to the development of successful drugs such as Vemurafenib and Pexidartinib, which are used in cancer therapy.[1][2] The versatility of the pyrrolopyridine core allows for chemical modifications that can fine-tune potency and selectivity towards specific kinase targets. This guide will equip researchers with the necessary protocols to systematically evaluate novel pyrrolopyridine derivatives and compare their performance against established inhibitors, thereby accelerating the identification of promising new drug candidates.
I. Biochemical Assays: Determining In Vitro Potency and Selectivity
The initial step in characterizing a new inhibitor is to determine its potency against the purified target enzyme in a biochemical assay. This allows for a direct measurement of the inhibitor's ability to interfere with the kinase's catalytic activity. The most common parameter determined is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]
A. General Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol is a general guideline and should be optimized for each specific kinase. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and suitability for high-throughput screening.[5]
Principle: The assay measures the amount of ADP produced in the kinase reaction. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP concentration.
Step-by-Step Protocol:
Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1% to avoid solvent effects.
Inhibitor Plating: Serially dilute the new pyrrolopyridine derivatives and the known reference inhibitors in the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells containing the inhibitors.
ATP Addition: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
Incubation: Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
Reaction Termination and Signal Generation: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. Key Performance Metrics: IC50 and Ki
IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.[4] It is an operational parameter that can be influenced by the concentrations of the enzyme and substrate.
Ki (Inhibition Constant): A true measure of the inhibitor's binding affinity to the enzyme.[1][4] It is independent of substrate concentration and is a more fundamental measure of inhibitor potency. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known.[1][4]
Cheng-Prusoff Equation:
Where:
[S] is the substrate concentration
Km is the Michaelis-Menten constant
C. Known Inhibitors for Benchmarking
The following table provides a list of established inhibitors for the target kinases, along with their reported IC50 values, which can be used as benchmarks for comparison with new pyrrolopyridine derivatives.
II. Cell-Based Assays: Validating Efficacy in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the new derivatives can penetrate cell membranes, engage their target in a cellular environment, and elicit a biological response.[9]
A. General Cell Viability/Proliferation Assay Protocol
This protocol can be adapted for various cancer cell lines expressing the target kinase.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A common method is the MTT or WST-1 assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product.
Step-by-Step Protocol:
Cell Seeding: Seed the appropriate cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
Inhibitor Treatment: Treat the cells with a serial dilution of the new pyrrolopyridine derivatives and the reference inhibitors. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
Viability Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for a few hours.
Signal Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (half-maximal growth inhibition) or IC50 value.
B. Western Blotting for Target Engagement and Downstream Signaling
Principle: Western blotting is used to detect the phosphorylation status of the target kinase and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.
Step-by-Step Protocol:
Cell Treatment: Treat the cells with the inhibitors at various concentrations for a specific duration.
Cell Lysis: Lyse the cells to extract the total protein.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
C. Recommended Cell Lines for Target Kinases
Target Kinase
Recommended Cell Line(s)
Rationale
FMS (CSF-1R)
M-NFS-60, THP-1
Express high levels of CSF-1R and are dependent on CSF-1 for proliferation.[11][12]
Overexpress c-Met and are used to study c-Met-driven proliferation and invasion.[14][15]
ENPP1
4T1 (murine breast cancer), MDA-MB-231 (human breast cancer)
Express high levels of ENPP1 and are used to study its role in tumor progression and immune evasion.[16]
III. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target kinase is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow for benchmarking new inhibitors.
A. Signaling Pathway Diagrams
Caption: FMS (CSF-1R) Signaling Pathway.
Caption: SYK Signaling Pathway.
Caption: FLT3 Signaling Pathway.
Caption: c-Met Signaling Pathway.
B. Experimental Workflow Diagram
Caption: Experimental Workflow for Benchmarking Pyrrolopyridine Derivatives.
IV. Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The following is an example of how to present the comparative data for a new pyrrolopyridine derivative against a known inhibitor.
Table 1: Comparative Analysis of Pyrrolopyridine Derivative XYZ vs. Pexidartinib
When interpreting the data, consider the following:
Potency: How does the IC50/GI50 of the new derivative compare to the known inhibitor? A lower value indicates higher potency.
Cellular Activity: Is the compound active in cells? A large discrepancy between biochemical and cellular potency may indicate poor cell permeability or off-target effects.
On-Target Engagement: Does the compound inhibit the phosphorylation of the target kinase and its downstream effectors? This confirms that the observed cellular effects are likely due to the intended mechanism of action.
Selectivity: While not covered in detail in this guide, it is crucial to assess the selectivity of new derivatives against a panel of other kinases to understand their potential for off-target effects.
V. Conclusion
This guide provides a robust framework for the systematic benchmarking of novel pyrrolopyridine derivatives as kinase inhibitors. By following these detailed protocols for biochemical and cell-based assays, researchers can generate reliable and comparable data to evaluate the potential of their compounds. The inclusion of established inhibitors as benchmarks and the visualization of key signaling pathways will aid in the interpretation of results and facilitate the identification of promising candidates for further drug development. Rigorous and objective comparison is paramount in the quest for novel and effective kinase inhibitors, and this guide serves as a valuable resource to achieve that goal.
References
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). PubMed. [Link]
Biologically active compounds containing pyrrolopyridines unit. (n.d.). ResearchGate. [Link]
Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Sc. (n.d.). Semantic Scholar. [Link]
The SYK tyrosine kinase: a crucial player in diverse biological functions. (n.d.). PMC. [Link]
An overview of the c-MET signaling pathway. (n.d.). PMC. [Link]
Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]
Gilteritinib: potent targeting of FLT3 mutations in AML. (2020). Blood Advances. [Link]
A Small Molecule with Big Impact: MRTX1133 Targets the KRAS G12D Mutation in Pancreatic Cancer. (2024). AACR Journals. [Link]
Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. (2017). PMC. [Link]
FMS-Like Tyrosine Kinase 3 Inhibitors for the Treatment of Acute Myeloid Leukemia. (2022). Clinical Lymphoma, Myeloma & Leukemia. [Link]
RNA-binding proteins as therapeutic targets in cancer. (2025). Taylor & Francis. [Link]
Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening. (2004). PubMed. [Link]
FLT3 inhibitors in acute myeloid leukemia. (2018). PubMed. [Link]
FLT3 Inhibitors for Treating Acute Myeloid Leukemia. (2016). PubMed. [Link]
FMS-Like Tyrosine Kinase 3 Inhibitors in the Treatment of Acute Myeloid Leukemia: An Update on the Emerging Evidence and Safety Profile. (2023). PMC. [Link]
IC50 values of some of the representative compounds. (n.d.). ResearchGate. [Link]
FLT3 inhibitors for the treatment of acute myeloid leukemia. (2010). PubMed. [Link]
LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia. (n.d.). PMC. [Link]
Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way. (2011). PubMed. [Link]
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers. [Link]
Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells. (n.d.). MDPI. [Link]
SAR analysis of different substituents on the 1-Methyl-1H-pyrrolo[3,2-b]pyridine core.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a privileged bicyclic heteroaromat...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a privileged bicyclic heteroaromatic core in modern medicinal chemistry, distinct from its more common isomers (e.g., pyrrolo[2,3-b]pyridine). Its unique nitrogen positioning—placing the pyridine nitrogen at position 4 and the pyrrole nitrogen at position 1—confers specific electronic properties that modulate hydrogen bonding potential, metabolic stability, and kinase selectivity.
This guide objectively compares the Structure-Activity Relationship (SAR) profiles of this core across two primary therapeutic axes: ACC1 inhibition (Metabolic/Oncology) and GluN2B negative allosteric modulation (CNS) . We analyze how specific substituents at the N1, C3, and C6 positions dictate biological potency and physicochemical properties.
Core Scaffold Analysis & Numbering
The SAR analysis focuses on three critical vectors of modification on the 1-Methyl-1H-pyrrolo[3,2-b]pyridine core:
N1 Position (The Anchor): Methylation here is often critical for permeability and preventing non-specific hydrogen bonding.
C3 Position (The Warhead Vector): Frequently used for amide/carboxamide linkers to engage key active site residues (e.g., ACC1).
C6 Position (The Hydrophobic Vector): Ideal for aryl/heteroaryl coupling to exploit hydrophobic pockets (e.g., GluN2B).
Figure 1: SAR Decision Logic Flow
Caption: Functional vectors on the 1-Methyl-1H-pyrrolo[3,2-b]pyridine core and their primary pharmacological impacts.
Comparative SAR Analysis
Case Study A: N1-Substitution Effects (ACC1 Inhibition)
In the development of Acetyl-CoA Carboxylase 1 (ACC1) inhibitors, the nature of the N1 substituent is a binary determinant of activity and pharmacokinetic (PK) viability.
1-Methyl (Compound 1c): Provided high potency against ACC1 but suffered from rapid metabolic clearance. The small methyl group allows the core to fit into the ATP-binding pocket without steric clash but offers no protection against oxidative metabolism.
1-Isopropyl (Compound 1k): Replacing the methyl with an isopropyl group maintained potency while significantly improving metabolic stability and oral bioavailability. The increased steric bulk at N1 likely shields the core from specific CYP450 isoforms without disrupting the binding mode.
Table 1: N1-Substituent Impact on ACC1 Inhibition
Compound ID
N1 Substituent
C3 Substituent
ACC1 IC50 (nM)
PK Outcome
1c
Methyl
Carboxamide
< 100 nM
High Clearance (Poor Stability)
1k
Isopropyl
Carboxamide
< 100 nM
Improved Bioavailability
Ref
H (Unsubstituted)
Carboxamide
> 1000 nM
Poor Permeability
Insight: While the 1-Methyl core is the standard starting point for potency, sterically bulkier alkyl groups (Isopropyl) at N1 are superior for in vivo efficacy in metabolic targets.
Case Study B: C6-Aryl Variation (GluN2B Modulation)
For CNS targets like the NMDA receptor subunit GluN2B, the 1-Methyl-1H-pyrrolo[3,2-b]pyridine core serves as a scaffold to project hydrophobic groups from the C6 position .
C6-Phenyl Derivatives: Direct phenylation at C6 creates potent Negative Allosteric Modulators (NAMs).
Substituent Effects on C6-Phenyl:
Meta-substitution (e.g., 3-methyl, 3-chloro) on the C6-phenyl ring is preferred for potency.
Para-substitution (e.g., 4-fluoro) often improves metabolic stability but can alter selectivity.
Heterocyclic replacements: Replacing the C6-phenyl with a pyridine ring dramatically reduces potency (e.g., >10-fold loss), indicating a strict requirement for a lipophilic, non-polar moiety in this pocket.
Table 2: C6-Substituent SAR for GluN2B Selectivity
Compound
C6 Substituent
N1 Substituent
GluN2B IC50 (nM)
Selectivity Note
Cmpd 9
4-Fluoro-3-methylphenyl
Methyl
4.2 nM
High Selectivity vs GluN2A
Cmpd 18
Phenyl
Methyl
~15 nM
Moderate Potency
Cmpd 21
Pyridin-3-yl
Methyl
> 500 nM
Loss of Activity (Polarity Mismatch)
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine Core
Self-Validating Step: The disappearance of the N-H stretch (~3400 cm⁻¹) in IR and the appearance of a singlet (~3.8 ppm) in ¹H NMR confirms successful N-methylation.
Starting Material: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (H₂ release).
Alkylation: Add Iodomethane (MeI, 1.1 eq) dropwise via syringe.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). Product will have a higher Rf than the starting material.
Workup: Quench with ice water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: C6-Arylation via Suzuki-Miyaura Coupling
Self-Validating Step: The reaction is deemed successful only if the halogen peak (e.g., C6-Br) disappears in LC-MS and the mass corresponds to [M+H]⁺ of the biaryl product.
Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio). Degas with N₂ for 10 min.
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).
Heating: Heat to 90°C for 4–12 hours under N₂ atmosphere.
Isolation: Filter through Celite, concentrate, and purify via HPLC.
Figure 2: Synthesis Workflow Diagram
Caption: Divergent synthesis pathways for accessing C3 and C6 substituted derivatives.
References
Hayashi, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry.
Strong, J. A., et al. (2018). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters.
Liu, W., et al. (2020).[1] A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists. European Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20737640, 1-methyl-1H-pyrrolo[3,2-b]pyridine.
Confirming the Mechanism of Action of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-based Inhibitors
Executive Summary & Mechanistic Context[1][2] The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged pharmacophore in the design of potent inhibitors for Acetyl-CoA Carboxylase (ACC) , specifically t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Context[1][2]
The 1-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged pharmacophore in the design of potent inhibitors for Acetyl-CoA Carboxylase (ACC) , specifically targeting the ACC1 isoform. While this scaffold exhibits versatility—appearing in research for mTOR/PI3K kinase inhibitors and M1 allosteric modulators—its most distinct and validated application lies in metabolic regulation via ACC1 inhibition.[1]
ACC1 is the rate-limiting enzyme in de novo lipogenesis (DNL), catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1] Inhibitors based on the 1-methyl-1H-pyrrolo[3,2-b]pyridine core typically function as non-competitive, allosteric inhibitors binding to the Carboxyltransferase (CT) domain. This guide details the rigorous experimental framework required to confirm this specific Mechanism of Action (MoA), distinguishing it from ATP-competitive kinase inhibition.
Core Signaling Pathway: ACC1 in Lipogenesis
The following diagram illustrates the critical node ACC1 occupies in fatty acid synthesis and how inhibition disrupts downstream lipid accumulation.
Figure 1: Mechanism of Action for ACC1 inhibition.[2][3] The inhibitor blocks the conversion of Acetyl-CoA to Malonyl-CoA, halting lipogenesis and relieving the suppression of fatty acid oxidation.
Comparative Performance Analysis
To validate a novel 1-Methyl-1H-pyrrolo[3,2-b]pyridine derivative, it must be benchmarked against established ACC inhibitors. The primary comparators are CP-640186 (a standard non-selective tool compound) and Firsocostat (GS-0976) (a liver-selective clinical candidate).
Expert Insight: The 1-methyl group on the pyrrolo nitrogen is critical for optimizing hydrophobic interactions within the binding pocket, often improving potency compared to the unsubstituted scaffold. However, selectivity against the ACC2 isoform (mitochondrial) must be explicitly tested, as dual inhibition is common but may carry different safety profiles.
Experimental Validation Protocols
Scientific integrity requires a multi-tiered validation approach: Biochemical (Intrinsic)
Objective: Determine intrinsic potency (IC50) directly on the enzyme.
Causality: ACC1 activity consumes ATP to carboxylate Acetyl-CoA. Measuring remaining ATP correlates inversely with enzyme activity. This is preferred over radioactive assays for high-throughput screening due to safety and sensitivity.
Reagent Prep: Prepare 2x ACC1 enzyme solution (0.5 nM final) in reaction buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM DTT, 0.01% Tween-20).
Compound Treatment: Dispense 1-Methyl-1H-pyrrolo[3,2-b]pyridine inhibitor (serial dilution) into 384-well plates.
Reaction Initiation: Add Substrate Mix (ATP, Acetyl-CoA, NaHCO3). Final ATP concentration should be at
(approx. 50 µM).
Incubation: Incubate for 60 minutes at room temperature.
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP) followed by Kinase Detection Reagent (converts ADP to ATP
Luciferase light).
Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor].
Validation Check: Z' factor must be > 0.5. Reference inhibitor (CP-640186) must yield IC50 within 2-fold of historical mean.
Treatment: Treat with inhibitor for 4 hours. (Short duration prevents compensatory gene expression changes).
Extraction: Wash with PBS. Lyse cells with 10% trichloroacetic acid (TCA) containing stable isotope-labeled internal standards (
-Malonyl-CoA).
LC-MS/MS Analysis:
Column: C18 Reverse Phase.
Mobile Phase: Ammonium acetate/Methanol gradient.
Transition: Monitor MRM transitions for Malonyl-CoA and Internal Standard.
Data Normalization: Normalize Malonyl-CoA levels to total cellular protein or cell count.
Success Criterion: Dose-dependent reduction of Malonyl-CoA with an EC50 correlating to the biochemical IC50 (typically 5-10x shift due to permeability).
Protocol C: Cellular Thermal Shift Assay (CETSA)
Objective: Prove physical binding of the inhibitor to ACC1 inside cells.
Causality: Ligand binding stabilizes the target protein, increasing its melting temperature (
).
Treatment: Treat live cells with 10x IC50 of the inhibitor for 1 hour. Include DMSO control.
Heating: Aliquot cell suspension into PCR tubes. Heat to a gradient of temperatures (40°C – 70°C) for 3 minutes.
Lysis: Cool to RT, lyse cells (freeze-thaw x3).
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.
Detection: Analyze supernatant via Western Blot using anti-ACC1 antibody.
Result: The inhibitor-treated sample should show soluble ACC1 bands at higher temperatures compared to DMSO control (Thermal Shift).
Validation Workflow Diagram
The following flowchart visualizes the logical progression of experiments required to claim "Confirmed Mechanism of Action."
Figure 2: Step-by-step validation workflow for confirming the mechanism of action.
References
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
Source: Bioorganic & Medicinal Chemistry
A Senior Application Scientist's Guide to Handling 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Abstract: This document provides a comprehensive operational and safety guide for the handling of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS), this guide is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive operational and safety guide for the handling of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS), this guide is built upon a conservative risk assessment based on the compound's constituent functional groups: an aromatic aldehyde and a pyrrolopyridine core. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the necessary information to establish a self-validating system of safety, from initial handling to final disposal.
Hazard Assessment: A Proactive Stance on Safety
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. For 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, we must infer its toxicological and physical hazards by examining its chemical structure.
Aromatic Aldehyde Group: The aldehyde functional group is a well-known reactive moiety. Aldehydes can be irritants to the skin, eyes, and respiratory tract.[1][2] Because of their reactivity, they can interact with biological macromolecules, potentially leading to adverse health effects such as allergenic reactions and genotoxicity.[2] Low molecular weight aldehydes, in particular, are noted for their toxicity.[3] While aromatic aldehydes are generally less acutely toxic than their short-chain aliphatic counterparts, caution is paramount.[3]
Pyrrolopyridine Core: This nitrogen-containing heterocyclic structure is analogous to pyridine. Pyridine and its derivatives are known to be toxic and can pose significant health risks upon exposure, including potential harm to the liver and nervous system.[4] Inhalation of vapors from pyridine-like compounds should be strictly avoided.[4][5][6] These compounds are often flammable and require careful storage away from ignition sources.[6][7][8]
Physical Form: As a solid, the primary exposure risk during handling of the neat compound is the inhalation of dust or fine particulates, in addition to skin and eye contact.
Based on this structural analysis, we will operate under the assumption that 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is, at a minimum, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . A similar, non-methylated analogue, 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde, is classified with these same warnings.[9]
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory. The selection of specific equipment must be guided by the task being performed.
Task
Minimum Required PPE
Recommended Upgrade for High-Risk Scenarios
Handling Solid (Weighing, Aliquoting)
- Chemical Splash Goggles- Nitrile Gloves (Double-gloved)- Fully-buttoned Laboratory Coat- Closed-toe shoes and long pants
- Face shield over goggles- Chemically resistant apron over lab coat- N95 Respirator (if dust cannot be fully contained)
Handling Solutions (Transfers, Reactions)
- Chemical Splash Goggles- Nitrile Gloves- Fully-buttoned Laboratory Coat- Closed-toe shoes and long pants
- Face shield over goggles- Chemically resistant apron- Consider respirator with organic vapor cartridge if working with volatile solvents outside of a fume hood (not recommended)
Spill Cleanup / Waste Handling
- Chemical Splash Goggles- Heavy-duty Nitrile or Neoprene Gloves- Chemically resistant apron or coveralls- Closed-toe, chemically resistant footwear
Hand Protection: Disposable nitrile gloves provide good protection against incidental splashes.[10][11] For extended contact or when handling concentrated solutions, consult a glove manufacturer's compatibility chart. Always use proper glove removal technique to avoid contaminating your skin and dispose of used gloves as hazardous waste.[12]
Eye and Face Protection: Standard safety glasses are insufficient.[11] Chemical splash goggles that seal to the face are required to protect against splashes, dust, and vapors.[11][13][14] A face shield should be worn over goggles during procedures with a higher risk of splashing.[10]
Respiratory Protection: All work with this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient or during a large spill, respiratory protection is necessary.[13] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]
Operational Plan: From Receipt to Disposal
A self-validating safety protocol relies on a consistent, step-by-step workflow.
Pre-Operation Checklist
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
Assemble PPE: Gather all necessary PPE as outlined in the table above.
Prepare Spill Kit: Confirm a spill kit containing an inert absorbent (e.g., vermiculite, sand), waste bags, and appropriate PPE is readily accessible.
Locate Safety Equipment: Mentally note the locations of the nearest safety shower and eyewash station.
Step-by-Step Handling Protocol
Transport: Transport the chemical container in a secondary, shatter-proof container.
Weighing (Solid):
Perform all weighing operations inside the fume hood.
Use a disposable weigh boat to prevent contamination of balances.
Handle with care to minimize the generation of dust.
Dissolving and Reactions:
Add the solid to the solvent slowly to avoid splashing.
Keep all reaction vessels capped or covered when not actively adding reagents.
Ensure all manipulations are performed well within the fume hood.
Post-Handling Decontamination:
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
Spill:
Alert personnel in the immediate area and evacuate if necessary.
Wearing appropriate PPE (including respiratory protection if the spill is large or generates dust), cover the spill with an inert, non-combustible absorbent material.[6][7]
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
Decontaminate the spill area thoroughly.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials contaminated with 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde must be treated as hazardous waste.
Solid Waste: This includes excess compound, contaminated gloves, weigh boats, paper towels, and other disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour nitrogen-containing heterocyclic compounds down the drain, as they can be harmful to aquatic life and the environment.[7][16]
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name. Follow all institutional and local regulations for waste pickup and disposal.
Visual Workflow and Logic Diagrams
To further clarify the procedural logic, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
Caption: Safe Handling Workflow for 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Caption: PPE Selection Logic based on task-specific hazards.
References
Pyridine - SAFETY DATA SHEET. (n.d.).
Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).
Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
Pyridine 1 degree Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
Appendix I - Hazards Of Functional Groups. (n.d.). Environment, Health and Safety.
Treatment options of nitrogen heterocyclic compounds in industrial wastewater. (2025, August 1). PubMed.
OV - Hazards and risk factors - Aldehydes, ketones. (n.d.). Ospedale sicuro.
Chemical Safety: Personal Protective Equipment. (n.d.).
SAFETY DATA SHEET - Pyridine-2-carboxaldehyde. (2012, September 10). Thermo Fisher Scientific.